Prothionamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-propylpyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDIULHPQTYCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045940 | |
| Record name | Prothionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14222-60-7 | |
| Record name | Prothionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14222-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protionamide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protionamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Protionamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prothionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTIONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YOO33643 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prothionamide Activation by EthA: A Technical Guide to Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothionamide (PTH) is a critical second-line anti-tubercular drug, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary activating enzyme is EthA, a flavin-dependent monooxygenase. Understanding the kinetics of this activation process is paramount for optimizing drug efficacy, overcoming resistance, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the enzyme kinetics of this compound activation by EthA, including detailed experimental protocols and a summary of key quantitative data.
The Activation Pathway of this compound
This compound itself is inactive. Upon entering the mycobacterial cell, it is oxidized by the EthA enzyme in an NADPH-dependent reaction. This initial oxidation is believed to form a reactive intermediate, which then reacts with NAD+ to form a covalent this compound-NAD adduct (PTH-NAD).[1][2] This PTH-NAD adduct is the ultimate active form of the drug. It acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1] The inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.
Quantitative Data: Enzyme Kinetics and Inhibition
Direct in vitro kinetic analysis of EthA with this compound has proven challenging due to the enzyme's low catalytic activity and tendency to oligomerize when purified.[3] However, data from its close structural analog, ethionamide (ETH), and studies on the inhibitory activity of the PTH-NAD adduct provide valuable insights.
| Parameter | Value | Substrate/Inhibitor | Enzyme | Organism | Notes | Reference |
| kcat (Turnover Number) | 0.00045 s⁻¹ | Ethionamide | EthA | Mycobacterium tuberculosis | This value for ethionamide is often used as an estimate for this compound due to structural similarity. | [3] |
| Ki (Inhibition Constant) | 11 ± 6 nM | PTH-NAD Adduct | InhA | Mycobacterium leprae | Demonstrates the potent inhibition of the InhA enzyme by the activated form of this compound. | |
| Overall Ki (INH-NAD Adduct) | 0.75 ± 0.08 nM | Isoniazid-NAD Adduct | InhA | Mycobacterium tuberculosis | For comparison, highlighting the tight binding of a similar NAD adduct to the target enzyme. | [4][5] |
Experimental Protocols
Recombinant Expression and Purification of EthA and InhA
Objective: To produce purified EthA and InhA enzymes for use in kinetic and inhibition assays.
Methodology:
-
Gene Cloning: The ethA and inhA genes from Mycobacterium tuberculosis are cloned into suitable E. coli expression vectors (e.g., pET series vectors with a His-tag for affinity purification).
-
Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Protein Characterization: Confirm the purity and identity of the purified proteins by SDS-PAGE and Western blotting. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Cell-Based Assay for this compound Activation and InhA Inhibition
Objective: To determine the inhibitory effect of activated this compound on InhA within a cellular context, mimicking the in vivo activation process.
Methodology:
-
Co-expression of EthA and InhA:
-
Construct a plasmid for the co-expression of both M. tuberculosis EthA and InhA in E. coli.
-
Transform the co-expression plasmid into an appropriate E. coli strain.
-
-
Cell Culture and Treatment:
-
Grow the co-expressing E. coli strain in a suitable medium.
-
Induce the expression of EthA and InhA.
-
Treat the culture with varying concentrations of this compound.
-
-
Preparation of Cell Lysate:
-
After a defined incubation period, harvest the cells by centrifugation.
-
Lyse the cells to release the intracellular contents, including InhA that has been exposed to the in-situ activated this compound.
-
-
InhA Activity Assay:
-
Measure the residual activity of InhA in the cell lysates. This is typically done spectrophotometrically by monitoring the oxidation of NADH at 340 nm in the presence of a suitable InhA substrate, such as 2-trans-dodecenoyl-CoA.
-
The reaction mixture should contain the cell lysate, NADH, and the substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
The decrease in absorbance at 340 nm over time is proportional to the InhA activity.
-
-
Data Analysis:
-
Calculate the percentage of InhA inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
In Vitro Determination of EthA Kinetic Parameters (Adapted for this compound)
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of EthA with this compound.
Methodology:
Note: Due to the low in vitro activity of purified EthA, this assay may require optimization and sensitive detection methods.
-
Reaction Setup:
-
Prepare a reaction mixture containing a fixed concentration of purified EthA enzyme, a saturating concentration of NADPH, and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Monitoring the Reaction:
-
The reaction can be monitored by following the consumption of this compound or the formation of a product over time using High-Performance Liquid Chromatography (HPLC).
-
At different time points, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by adding a strong acid or organic solvent).
-
The samples are then analyzed by HPLC to quantify the amount of remaining this compound.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each this compound concentration.
-
Plot the initial velocity against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Km and Vmax.
-
Conclusion
The activation of this compound by the EthA enzyme is a complex process that is fundamental to its anti-tubercular activity. While direct kinetic characterization of this interaction remains a challenge, a combination of studies on analogous compounds and innovative cell-based assays has provided significant insights into the mechanism and efficiency of this crucial bioactivation step. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the kinetics of this compound activation, paving the way for the development of more effective treatments for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Prothionamide-InhA Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interactions between the anti-tubercular pro-drug prothionamide, upon its activation, and its molecular target, the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). This document outlines the mechanism of action, summarizes key quantitative binding data, presents detailed experimental protocols for studying this interaction, and provides visual representations of the critical pathways and experimental workflows.
Mechanism of Action
This compound (PTH) is a second-line anti-tuberculosis drug that requires bioactivation to exert its therapeutic effect.[1] It is a prodrug that is converted to its active form within the mycobacterial cell.[2][3] This activation is carried out by the flavin monooxygenase enzyme, EthA.[2][3] The activation process involves the oxidation of the thioamide sulfur of this compound.
The activated form of this compound then covalently binds with the nicotinamide adenine dinucleotide (NAD+) cofactor to form a this compound-NAD adduct (PTH-NAD).[4] This PTH-NAD adduct is the active inhibitor that targets InhA.[4] InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][5]
The PTH-NAD adduct acts as a slow, tight-binding inhibitor of InhA.[4] By binding to InhA, the adduct blocks the enzyme's normal function, which is the reduction of long-chain enoyl-ACP substrates. This inhibition of InhA disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[2] Resistance to this compound can arise from mutations in the ethA gene, preventing the activation of the prodrug, or in the inhA gene, which can alter the drug's binding site.[6][7]
Quantitative Binding Data
The following table summarizes the key quantitative data for the binding of the activated this compound (as the PTH-NAD adduct) and related thioamides to InhA. The data for the ethionamide-NAD (ETH-NAD) adduct is included as it is structurally and functionally very similar to the PTH-NAD adduct, with studies indicating they have comparable inhibitory potency.[4]
| Inhibitor | Target Enzyme | Binding Parameter | Value | Assay Conditions | Reference |
| PTH-NAD Adduct | M. tuberculosis InhA | Ki | Nanomolar | The purified PTH-NAD adduct showed nanomolar Ki against M. tuberculosis InhA. Specific numerical value from the primary literature is pending, but potency is stated to be equivalent to the ETH-NAD adduct. | [4] |
| ETH-NAD Adduct | M. tuberculosis InhA | Ki | 7 ± 5 nM | The purified ETH-NAD adduct demonstrated potent inhibition of native InhA in vitro. The assay monitored the oxidation of NADH at 340 nm. Reactions were initiated by adding the substrate dodecenoyl-CoA to a mixture containing InhA and the inhibitor. | [8] |
| ETH-NAD Adduct | M. leprae InhA | Ki | Nanomolar | The purified ETH-NAD adduct showed nanomolar Kis against M. leprae InhA. | [4] |
Structural Basis of Inhibition
The molecular details of the this compound-InhA interaction have been elucidated through X-ray crystallography. The crystal structure of the Mycobacterium tuberculosis InhA in complex with the PTH-NAD adduct has been solved and is available in the Protein Data Bank (PDB).
| PDB ID | Description | Resolution | Organism | Reference |
| 2NTJ | Mycobacterium tuberculosis InhA bound with PTH-NAD adduct. | 2.50 Å | Mycobacterium tuberculosis |
The structural data from PDB entry 2NTJ reveals that the PTH-NAD adduct binds in the active site of InhA, physically blocking the binding of the enoyl-ACP substrate. The this compound moiety of the adduct is positioned in the substrate-binding pocket, forming key interactions with the surrounding amino acid residues. This structural information is invaluable for the rational design of new and more potent InhA inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound-InhA binding.
InhA Enzymatic Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against InhA by monitoring the oxidation of NADH.
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
This compound (for in situ activation studies) or pre-formed PTH-NAD adduct
-
EthA enzyme (for in situ activation)
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the PTH-NAD adduct or this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of NADH and DD-CoA in the assay buffer.
-
Dilute the purified InhA and EthA (if applicable) to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the test inhibitor (PTH-NAD adduct or this compound) in the assay buffer. Ensure the final solvent concentration is consistent across all wells (typically ≤1% DMSO).
-
Include control wells:
-
No inhibitor control (enzyme, substrates, and solvent)
-
No enzyme control (substrates and inhibitor)
-
No substrate control (enzyme and inhibitor)
-
-
-
In Situ Activation (if using this compound):
-
To the wells containing this compound, add EthA enzyme and incubate for a predetermined time to allow for the activation and formation of the PTH-NAD adduct.
-
-
Enzymatic Reaction:
-
Add NADH to each well to a final concentration of 100-250 µM.
-
Add the InhA enzyme to each well to a final concentration of 10-100 nM.
-
Initiate the reaction by adding the substrate, DD-CoA, to each well to a final concentration of 25-50 µM.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at varying concentrations of both the substrate (DD-CoA) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
-
X-ray Crystallography of the InhA-PTH-NAD Complex
The following provides a general overview of the steps involved in determining the crystal structure of the InhA-PTH-NAD complex, based on the information available for PDB entry 2NTJ.
1. Protein Expression and Purification:
-
The inhA gene from M. tuberculosis is cloned into an appropriate expression vector (e.g., pET vector series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
The protein is overexpressed by induction (e.g., with IPTG) and the cells are harvested.
-
The cells are lysed, and the soluble InhA protein is purified using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.
2. Formation of the InhA-PTH-NAD Complex:
-
The purified, concentrated InhA protein is incubated with a molar excess of the pre-formed PTH-NAD adduct.
3. Crystallization:
-
The InhA-PTH-NAD complex is subjected to crystallization screening using various techniques, such as hanging-drop or sitting-drop vapor diffusion.
-
For PDB entry 2NTJ, the specific crystallization conditions would have been determined through screening. This typically involves mixing the protein-ligand complex solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.
4. Data Collection and Structure Determination:
-
The obtained crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known structure of InhA as a search model.
-
The model is refined, and the PTH-NAD adduct is built into the electron density map.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound activation and its inhibitory effect on the InhA pathway.
Caption: Experimental workflow for the InhA enzymatic inhibition assay.
References
- 1. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e16.html [home.ccr.cancer.gov]
- 7. Discovery of cofactor-specific, bactericidal Mycobacterium tuberculosis InhA inhibitors using DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synthesis of Prothionamide Derivatives and Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prothionamide, a second-line anti-tuberculosis drug, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a thioamide drug, it is closely related to ethionamide and functions as a prodrug, requiring activation within Mycobacterium tuberculosis. This guide provides an in-depth overview of the synthesis of this compound derivatives and analogues, focusing on methodologies, experimental protocols, and the underlying mechanism of action.
Core Concepts: The Thioamide Moiety and Mechanism of Action
This compound, chemically 2-propyl-4-pyridinecarbothioamide, and its parent drug ethionamide, are vital in combating tuberculosis.[1] Their efficacy lies in their ability to disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] This action is not direct; this compound is a prodrug that undergoes bio-activation by the mycobacterial enzyme EthA, a flavin monooxygenase.[2][3][4] This activation leads to the formation of a covalent adduct with nicotinamide adenine dinucleotide (NAD), which then potently inhibits the enoyl-acyl carrier protein reductase InhA.[2][5] The inhibition of InhA disrupts mycolic acid biosynthesis, ultimately compromising the integrity of the bacterial cell wall and leading to a bacteriostatic or bactericidal effect.[2]
Synthesis of this compound and its Analogues
The synthesis of this compound and its derivatives often involves the introduction of a thioamide functional group. Several general methods for thioamide synthesis are applicable and can be adapted for this compound analogues.
General Synthetic Strategies for Thioamides
-
Thionation of Amides: The most common method involves the conversion of an amide to a thioamide using a thionating agent. Phosphorus pentasulfide (P₂S₅) and Lawesson's reagent are the most frequently used reagents for this transformation.[6]
-
Willgerodt-Kindler Reaction: This reaction allows for the synthesis of arylalkyl thioamides from an arylalkyl ketone, elemental sulfur, and an amine.[7]
-
From Nitriles: Nitriles can be converted to thioamides through their reaction with hydrogen sulfide.[6]
-
Multi-component Reactions: Recent methodologies include three-component reactions of aldehydes, amines, and elemental sulfur, offering an efficient and direct route to thioamides.[8]
Synthesis of this compound
A common route for the synthesis of this compound starts from 4-cyanopyridine, which undergoes alkylation to introduce the propyl group at the 2-position, forming 2-propyl-4-cyanopyridine. This intermediate is then subjected to thionation to yield this compound.
Featured Syntheses of this compound Derivatives
The development of novel this compound derivatives is a key strategy to overcome drug resistance and improve therapeutic outcomes. Below are examples of synthetic approaches to different classes of this compound analogues.
Coumarinyl-Thiazole Derivatives of this compound
A series of this compound-based coumarinyl-thiazole derivatives have been synthesized and evaluated for their antitubercular activity.[9] The synthesis involves the reaction of this compound with various coumarin intermediates.
Experimental Protocol: Synthesis of 3-(2-(2-Propylpyridin-4-yl)thiazol-4-yl)-2H-chromen-2-one Derivatives [9]
-
Preparation of Coumarin Intermediates (3a-3e): (Detailed synthesis of these specific intermediates is not provided in the source, but would typically involve standard methods for coumarin synthesis).
-
Reaction of this compound with Coumarin Intermediates: Equimolar amounts of the respective coumarin intermediate and this compound are refluxed in absolute ethanol for 2 hours.
-
Isolation: The solid precipitate that forms during reflux is filtered without cooling to yield the target compound.
Table 1: Antitubercular Activity of this compound-Coumarinyl-Thiazole Derivatives against M. tuberculosis H37Rv [9]
| Compound | R | MIC (μg/mL) |
| 4f | H | 3.125 |
| 4g | 6-Cl | 3.125 |
| 4h | 6-Br | 1.562 |
| 4i | 6,8-diBr | 1.562 |
| 4j | 8-OCH₃ | 1.562 |
| This compound (PTH) | - | 6.25 |
| Isoniazid (INH) | - | 3.125 |
| Pyrazinamide (PYZ) | - | 3.125 |
MIC: Minimum Inhibitory Concentration
Synthesis of this compound Process-Related Impurities
The synthesis and characterization of process-related impurities are crucial for drug quality control. A study has detailed the synthesis of several this compound impurities.
Experimental Protocol: Thionation of 3-propyl-4-cyanopyridine (4c)
-
To a solution of 3-propyl-4-cyanopyridine (10 g, 68 mmol) in a suitable solvent, add sodium sulfide (Na₂S, 18 g, 75 mmol) and elemental sulfur (0.66 g, 20 mmol).
-
The reaction mixture is stirred under appropriate conditions (temperature and time not specified in the abstract).
-
Work-up and purification steps (e.g., extraction, crystallization) are performed to isolate the product.
Table 2: Yields and Characterization of Synthesized this compound Impurities
| Compound | Name | Yield (%) | Melting Point (°C) |
| 4c | 3-propylpyridine-4-carbothioamide | 48.7 | 142-144 |
| 7 | This compound sulfoxide | 74 | 112-115 |
Visualizing the Core Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: General synthetic routes to thioamide derivatives.
Caption: Signaling pathway of this compound activation and action.
Conclusion
The synthesis of this compound derivatives and analogues remains a critical area of research in the quest for more effective treatments for tuberculosis. By understanding the core synthetic methodologies and the mechanism of action, researchers can design and develop novel compounds with improved efficacy, better pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms. The data and protocols presented herein serve as a foundational guide for professionals in the field of drug discovery and development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioamide - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Ethionamide and this compound Based Coumarinyl-Thiazole Derivatives: Synthesis, Antitubercular Activity, Toxicity Investigations and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Prothionamide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Principles Guiding the Antitubercular Activity of Prothionamide and Its Analogs
This compound, a second-line antitubercular agent, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a structural analog of ethionamide and isoniazid, its mechanism of action and the relationship between its chemical structure and biological activity are of significant interest to researchers and drug developers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.
Core Structure and Mechanism of Action
This compound, chemically known as 2-propylpyridine-4-carbothioamide, is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1] The core structure consists of a pyridine ring substituted with a propyl group at the 2-position and a carbothioamide group at the 4-position.
The primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2] This process is initiated by the activation of this compound by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][3] The activated form of the drug then forms a covalent adduct with nicotinamide adenine dinucleotide (NAD+), which in turn inhibits the enoyl-acyl carrier protein reductase, InhA.[4] Disruption of the InhA enzyme function halts the elongation of fatty acids, leading to the depletion of mycolic acids and ultimately compromising the integrity of the bacterial cell wall.[1][2]
Quantitative Structure-Activity Relationship (SAR) Data
The exploration of this compound's SAR has been a subject of interest to enhance its potency, reduce toxicity, and overcome resistance. The following tables summarize the available quantitative data from various studies on this compound analogs.
Table 1: SAR of this compound-Coumarinyl-Thiazole Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values of this compound and ethionamide-based coumarinyl-thiazole derivatives against Mycobacterium tuberculosis H37Rv. The study highlights the significant improvement in antitubercular activity upon modification of the core thioamide structure.[5]
| Compound ID | Parent Thioamide | R Group on Coumarin | MIC (μg/mL)[5] |
| This compound (PTH) | - | - | 6.25 |
| Ethionamide (ETH) | - | - | 6.25 |
| Isoniazid (INH) | - | - | 3.125 |
| Pyrazinamide (PYZ) | - | - | 3.125 |
| 4a | ETH | H | 3.125 |
| 4b | ETH | 6-CH3 | 3.125 |
| 4c | ETH | 6-Cl | 1.562 |
| 4d | ETH | 6-Br | 1.562 |
| 4e | ETH | 8-OCH3 | 1.562 |
| 4f | PTH | H | 3.125 |
| 4g | PTH | 6-CH3 | 3.125 |
| 4h | PTH | 6-Cl | 1.562 |
| 4i | PTH | 6-Br | 1.562 |
| 4j | PTH | 8-OCH3 | 1.562 |
Table 2: Antitubercular Activity of 2,6-Disubstituted Pyridine Thiosemicarbazone Derivatives
This table showcases the MIC values of various pyridine thiosemicarbazone derivatives against both a standard and a resistant strain of M. tuberculosis. This data provides insights into modifications of the pyridine ring and their effect on overcoming drug resistance.[6]
| Compound ID | R1 | R2 | MIC (μg/mL) vs. H37Rv[6] | MIC (μg/mL) vs. Resistant Strain[6] |
| Isoniazid (INH) | - | - | 0.125 | 8 |
| 4 | Morpholine | 2-Phenoxy | 16 | 4 |
| 5 | Pyrrolidine | Pyrrolidine | 2 | 1 |
| 6 | Morpholine | Pyrrolidine | 8 | 2 |
| 7 | Piperidine | Pyrrolidine | 2 | 0.5 |
| 8 | Morpholine | 2-Phenoxy | 16 | 4 |
| 9 | Pyrrolidine | 2-Phenoxy | 8 | 2 |
Experimental Protocols
The determination of the antimycobacterial activity of this compound and its analogs is primarily conducted using the Microplate Alamar Blue Assay (MABA).
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[7][8]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
Sterile 96-well flat-bottom plates
-
Sterile distilled water
-
Incubator at 37°C
Procedure:
-
Preparation of Bacterial Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to achieve a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[8]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compounds in DMSO. Perform serial two-fold dilutions in a 96-well plate to achieve the desired concentration range.
-
Assay Setup:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all experimental wells of a 96-well plate.
-
Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
Include "no drug" control wells (inoculum only) and "no bacteria" control wells (broth only).
-
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[8]
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.[8]
-
Final Reading: Re-incubate the plates at 37°C for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[7]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound's structure-activity relationship.
This compound Bioactivation and Mechanism of Action
Experimental Workflow for this compound SAR Studies
Conclusion
The structure-activity relationship of this compound is a complex but critical area of research in the fight against tuberculosis. The core 2-propylpyridine-4-carbothioamide scaffold is essential for its activity, with modifications at various positions leading to significant changes in potency and spectrum of activity. The data presented in this guide highlights the potential for developing novel this compound analogs with improved therapeutic profiles. A thorough understanding of its mechanism of action, coupled with systematic SAR studies and robust experimental protocols, will continue to drive the discovery of more effective treatments for MDR-TB.
References
- 1. Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excelra.com [excelra.com]
Early Investigations into the Anti-Tuberculosis Activity of Prothionamide: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothionamide (PTH) is a thioamide antibiotic that has played a significant role in the treatment of tuberculosis, particularly in cases of multidrug-resistant tuberculosis (MDR-TB). Developed in the 1960s as an analogue of ethionamide (ETH), the primary motivation for its synthesis was to create a compound with a similar efficacy profile but improved tolerability. Early research focused on establishing its in vitro activity against Mycobacterium tuberculosis, evaluating its efficacy in animal models, and assessing its performance in clinical settings. This technical guide provides an in-depth review of these foundational studies, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
Early and subsequent studies have elucidated that this compound is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The activation and inhibitory pathway, which it shares with ethionamide and isoniazid, is a critical target in anti-tuberculosis drug development.
The primary mechanism of action involves the following key steps:
-
Uptake and Activation: this compound is taken up by Mycobacterium tuberculosis. Inside the bacterium, it is activated by the enzyme EthA, a monooxygenase. This activation step is crucial for the drug's activity.[1]
-
Inhibition of Mycolic Acid Synthesis: The activated form of this compound inhibits the enzyme InhA, which is an enoyl-acyl carrier protein reductase.[2][3] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids.
-
Cell Wall Disruption: Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust, waxy barrier. By inhibiting their synthesis, this compound disrupts the integrity of the cell wall, leading to bacterial cell death.[1]
Early In Vitro Studies
The initial evaluation of any new antimicrobial agent involves determining its intrinsic activity against the target pathogen in a controlled laboratory setting. For this compound, these early in vitro studies were crucial in establishing its potential as an anti-tuberculosis drug.
Quantitative Data
The minimum inhibitory concentration (MIC) is a key metric determined in these studies, representing the lowest concentration of a drug that prevents visible growth of a microorganism.
| Study | M. tuberculosis Strain | MIC (µg/mL) |
| Matsuo, Y., et al. (1981) - Test 1 | H37Rv | 0.156 |
| Matsuo, Y., et al. (1981) - Test 2 | H37Rv | 0.312 |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Determination (Matsuo, Y., et al., 1981):
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Culture Medium: The specific culture medium used in these early tests was likely a standard mycobacterial growth medium such as Middlebrook 7H9 or 7H10 broth, or Löwenstein-Jensen medium for solid culture.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv was prepared to ensure consistent bacterial density across all tests.
-
Drug Concentrations: this compound was serially diluted to create a range of concentrations to be tested.
-
Incubation: The cultures were incubated at 37°C for a period of 14 to 21 days.
-
Endpoint Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the mycobacteria.
Early In Vivo Studies
Following the promising in vitro results, the next critical step was to evaluate the efficacy of this compound in animal models of tuberculosis. These studies provided insights into the drug's activity in a complex biological system, its pharmacokinetic properties, and its potential for therapeutic use. Early research often utilized mouse models of tuberculosis.
Experimental Protocols
Mouse Model of Tuberculosis (General Protocol from the era):
-
Animal Model: Typically, strains of mice such as Swiss albino or specific inbred strains were used.
-
Infection: Mice were infected intravenously or via aerosol with a virulent strain of Mycobacterium tuberculosis, such as H37Rv, to establish a systemic or pulmonary infection, respectively.
-
Treatment Regimen: Treatment with this compound would commence at a specified time point post-infection. The drug was typically administered orally, mixed with the feed, or via gavage. Dosages were varied to determine the effective therapeutic range.
-
Efficacy Assessment: The primary endpoint for efficacy was the reduction in the number of viable mycobacteria in the lungs and/or spleen of treated mice compared to untreated controls. This was determined by sacrificing the animals at different time points, homogenizing the organs, and plating serial dilutions of the homogenates on a suitable culture medium to count the colony-forming units (CFU). Survival of the infected mice was another key indicator of drug efficacy.
Early Clinical Studies
The ultimate test of a new anti-tuberculosis agent is its performance in human patients. Early clinical trials with this compound were designed to assess its efficacy, determine the optimal dosage, and, importantly, to compare its tolerability with that of ethionamide.
Quantitative Data from Comparative Clinical Trials
| Study | Daily Dosage (this compound) | Daily Dosage (Ethionamide) | Key Efficacy Finding | Key Tolerability Finding |
| Chambatte et al. (1965) | 1 g | 1 g | Efficacy was not explicitly different. | 62% of patients reported "very good" tolerability with this compound, compared to 24% with Ethionamide. |
| British Tuberculosis Association (1968) | 750 mg | 750 mg | Sputum conversion rates were comparable between the two groups. | Gastric intolerance was more frequent in the Ethionamide group (50%) than in the this compound group (32%), though not statistically significant. |
| Japanese Study (1968) | 500 mg | 500 mg | Sputum conversion rates were similar (96% for this compound vs. 98% for Ethionamide). | The rate of adverse events was statistically higher in the Ethionamide group (75% vs. 60%). |
| Verbist et al. (1970) | 1 g (in two daily doses) | 1 g (in two daily doses) | Efficacy was comparable. | This compound was better tolerated overall, but was associated with more frequent liver toxicity (increased serum transaminases). |
Conclusion
The early studies on this compound successfully established its role as a valuable second-line anti-tuberculosis agent. In vitro investigations confirmed its potent activity against Mycobacterium tuberculosis, while subsequent in vivo and clinical studies demonstrated its efficacy in treating the disease. A recurring theme in the early clinical evaluations was its improved gastrointestinal tolerability compared to ethionamide, which was a significant clinical advantage. These foundational studies paved the way for the inclusion of this compound in treatment regimens for multidrug-resistant tuberculosis, where it remains an important therapeutic option. The understanding of its mechanism of action as a prodrug activated by EthA to inhibit mycolic acid synthesis has also been fundamental in the ongoing research into new anti-tuberculosis therapies and in understanding mechanisms of drug resistance.
References
Prothionamide Metabolic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic pathway of prothionamide, a critical second-line antitubercular drug. This compound is essential in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] This document details its activation, mechanism of action, regulation, and includes relevant quantitative data and experimental protocols.
Introduction to this compound
This compound (PTH) is a thioamide antibiotic, structurally similar to ethionamide (ETH) and isoniazid (INH).[3][4] It functions as a prodrug, meaning it is inactive upon administration and requires bioactivation within the Mycobacterium tuberculosis (Mtb) cell to exert its therapeutic effect.[5][6] Its primary role is in combination therapies for MDR-TB, where resistance to first-line drugs like isoniazid and rifampicin has developed.[1][7]
The Metabolic Activation Pathway
The transformation of this compound from an inert prodrug to a potent inhibitor is a multi-step process initiated by a specific mycobacterial enzyme.
Activation Steps:
-
Enzymatic Oxidation: this compound is activated by the flavin-containing monooxygenase EthA, encoded by the ethA gene.[5][8] This enzyme catalyzes the S-oxidation of the thioamide group, converting this compound into reactive intermediates, including this compound-S-oxide.[5][9]
-
Formation of NAD Adduct: The reactive metabolites generated by EthA subsequently react with the nicotinamide adenine dinucleotide (NAD+) cofactor.[3][9] This reaction forms a covalent this compound-NAD (PTH-NAD) adduct.[2][3]
-
Target Inhibition: The PTH-NAD adduct is the ultimate active form of the drug. It specifically targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[3][5][10] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[1][5]
-
Cell Wall Disruption: Mycolic acids are unique, long-chain fatty acids that form the core of the mycobacterial cell wall, providing a robust and impermeable barrier.[5][10] By inhibiting InhA, the PTH-NAD adduct blocks mycolic acid synthesis, which compromises the structural integrity of the cell wall, leading to bacterial cell death.[1][5]
Caption: this compound activation and mechanism of action pathway.
Genetic Regulation of Activation
The efficacy of this compound is tightly controlled by the expression level of its activating enzyme, EthA. This expression is negatively regulated by a transcriptional repressor known as EthR.
-
EthR Repressor: The ethR gene, located adjacent to ethA, encodes the EthR protein, a member of the TetR/CamR family of repressors.[4][8]
-
Transcriptional Control: EthR binds to the intergenic promoter region between ethA and ethR, effectively blocking the transcription of ethA.[8][11] Overexpression of EthR leads to reduced EthA levels and consequently, resistance to this compound.[4] Conversely, mutations that inactivate EthR result in hypersensitivity to the drug.[4][11] This regulatory mechanism is a key area of interest for developing booster drugs that could inhibit EthR, thereby increasing EthA expression and enhancing this compound's potency.[12]
Caption: Transcriptional regulation of the ethA gene by the EthR repressor.
Quantitative Data
This table summarizes key pharmacokinetic data from a study involving patients with multidrug-resistant tuberculosis.[13]
| Parameter | Mean Value (± SD) | Unit | Description |
| Tmax | 3.6 | h | Time to reach maximum plasma concentration. |
| t1/2 | 2.7 | h | Elimination half-life. |
| AUC(0-12h) | 11.0 (± 3.7) | µg·h/mL | Area under the plasma concentration-time curve from 0 to 12 hours. |
Data sourced from a study on South Korean patients with MDR-TB.[13][14]
This table shows the minimal inhibitory concentration (MIC) of this compound and its primary metabolite against M. tuberculosis H37Rv.
| Compound | Minimal Inhibitory Concentration (MIC) | Unit |
| This compound (PTH) | 0.156 - 0.312 | µg/mL |
| This compound-S-Oxide (PTHSO) | 0.078 | µg/mL |
Data indicates that the S-oxide metabolite is at least as active, if not more so, than the parent drug in vitro.[15]
Experimental Protocols
Objective: To quantify the concentration of this compound in plasma samples over time to determine key pharmacokinetic parameters.
Methodology: High-Performance Liquid Chromatography (HPLC) [13]
-
Sample Collection: Collect blood samples from patients at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration of a steady-state dose of this compound.[13][14]
-
Plasma Separation: Centrifuge blood samples to separate plasma. Store plasma at -70°C until analysis.[13]
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on plasma samples to isolate the drug from plasma proteins.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm i.d.).[13]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer).
-
Flow Rate: Maintain a constant flow rate, for example, 1.0 mL/min.[13]
-
Detection: Use a UV detector set to the absorbance maximum of this compound (e.g., 291 nm).[13]
-
Temperature: Maintain the column at a constant temperature (e.g., 27°C).[13]
-
-
Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration in patient samples by comparing their peak areas to the standard curve. The coefficient of determination (r²) for the calibration curve should be >0.99.[13]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate parameters such as Tmax, Cmax, t1/2, and AUC from the plasma concentration-time data.[13]
Caption: Workflow for pharmacokinetic analysis of this compound.
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.
Methodology: Broth Microdilution [15]
-
Strain Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.
-
Drug Dilution: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using the culture medium as the diluent.
-
Inoculation: Adjust the bacterial culture to a standardized turbidity (e.g., McFarland standard 0.5) and inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free well as a positive control for growth.
-
Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 8 to 14 days).[15]
-
MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. This can be assessed visually or using a colorimetric indicator like resazurin.
Mechanisms of Resistance
Resistance to this compound primarily arises from mutations that prevent its effective activation or alter its target.
-
ethA Mutations: The most common resistance mechanism involves mutations in the ethA gene, leading to a non-functional or less efficient EthA enzyme, which prevents the activation of the prodrug.[2]
-
inhA Mutations: Mutations in the inhA gene or its promoter region can lead to resistance.[2] Promoter mutations may cause overexpression of the InhA enzyme, requiring higher concentrations of the active drug for inhibition.[2]
-
ethR Mutations: While less common, mutations in ethR can sometimes lead to increased repression of ethA, contributing to resistance.[8]
-
Other Genes: Mutations in genes like mshA, involved in mycothiol biosynthesis, have also been associated with resistance, though their exact role is still under investigation.[2][16]
Conclusion
This compound remains a cornerstone of MDR-TB treatment. Its activity is dependent on a complex metabolic activation pathway that is genetically regulated and susceptible to resistance-conferring mutations. A thorough understanding of this pathway, from the kinetics of its activating enzyme to the regulatory control exerted by EthR, is crucial for optimizing its clinical use, overcoming resistance, and developing novel therapeutic strategies, such as EthR inhibitors, to boost its efficacy.
References
- 1. This compound - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 2. Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Detection of novel mutations associated with independent resistance and cross-resistance to isoniazid and this compound in Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 11. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of this compound in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ila.ilsl.br [ila.ilsl.br]
- 16. journals.asm.org [journals.asm.org]
In Vitro Evaluation of Prothionamide MIC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothionamide is a second-line thioamide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, it requires activation within Mycobacterium tuberculosis to exert its bacteriostatic or bactericidal effects. Accurate determination of its Minimum Inhibitory Concentration (MIC) is paramount for effective treatment strategies, surveillance of drug resistance, and the development of new anti-tubercular agents. This technical guide provides an in-depth overview of the methodologies for the in vitro evaluation of this compound MIC, targeted at researchers, scientists, and drug development professionals.
This compound, structurally similar to ethionamide, is activated by the bacterial enzyme EthA, a flavin monooxygenase.[1] This activation leads to the formation of an active metabolite that inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis.[1] Disruption of mycolic acid synthesis weakens the bacterial cell wall, rendering the bacterium susceptible.[1] Resistance to this compound can emerge through mutations in the ethA or inhA genes.[1]
Experimental Protocols for this compound MIC Determination
The in vitro evaluation of this compound MIC can be performed using several methods. The choice of method may depend on the laboratory's resources, throughput requirements, and specific research questions. Below are detailed protocols for commonly employed techniques.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is considered a reference method by organizations like EUCAST for many bacteria.[2][3][4][5][6]
a) Media and Reagents:
-
Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) or distilled water, depending on its solubility. Sterilize by filtration through a 0.22 µm filter.
-
96-well Microtiter Plates: Sterile, U-bottomed plates are recommended.[2]
b) Inoculum Preparation:
-
Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed.
-
Harvest colonies and suspend them in sterile saline or Middlebrook 7H9 broth containing glass beads.
-
Vortex the suspension to break up clumps.
-
Allow the suspension to settle for 30 minutes to remove large particles.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[2]
c) Assay Procedure:
-
Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial twofold dilutions across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C.[7]
-
Read the results when growth is clearly visible in the growth control well, typically after 7 to 21 days. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[2]
Resazurin Microtiter Assay (RMA)
The RMA is a colorimetric method that offers a more rapid and inexpensive alternative to traditional growth-based assays.[7][8][9][10]
a) Media and Reagents:
-
Same as for the Broth Microdilution Method.
-
Resazurin Solution: Prepare a 0.01% to 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.[7][9]
b) Inoculum Preparation:
-
Follow the same procedure as for the Broth Microdilution Method.
c) Assay Procedure:
-
Follow steps 1-4 of the Broth Microdilution assay procedure.
-
Re-incubate the plates for 1-2 days.
-
Read the results. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.[7][10]
BACTEC™ MGIT™ 960 System
The BACTEC™ MGIT™ 960 system is an automated method for mycobacterial growth and susceptibility testing.
a) Materials:
-
BACTEC™ MGIT™ 960 instrument and associated tubes and supplements.
-
This compound solution prepared according to the manufacturer's instructions for the MGIT™ system.
b) Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis from a fresh culture in sterile saline, adjusted to a 0.5 McFarland standard.
-
For drug susceptibility testing, a positive MGIT tube can be used for up to 5 days after it becomes instrument-positive.[11]
c) Assay Procedure:
-
Follow the manufacturer's protocol for preparing and inoculating the drug-containing and drug-free (growth control) MGIT™ tubes.[11][12]
-
Enter the tubes into the BACTEC™ MGIT™ 960 instrument.
-
The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth. The system compares the growth in the drug-containing tube to the growth control to determine susceptibility or resistance based on a predefined critical concentration.[11] A critical concentration of 5.0 µg/ml for ethionamide has been established for the BACTEC MGIT 960 system, and due to their structural similarity, this is often considered for this compound as well.[13]
Data Presentation: this compound MIC Values
The following table summarizes this compound MIC values for Mycobacterium tuberculosis from various studies. It is important to note that direct comparison between studies may be challenging due to variations in methodology and geographic location of clinical isolates.
| Study/Reference | Method | M. tuberculosis Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Alcala et al., 2003 (as cited in[14]) | Not Specified | Clinical Isolates | ≤ 0.125 - 1.0 | Not Reported | Not Reported |
| Yip et al., 2013 (as cited in[14]) | Not Specified | Clinical Isolates | ≤ 0.125 - 1.0 | Not Reported | Not Reported |
| Sotgiu et al., 2015 (as cited in[14]) | Not Specified | Clinical Isolates | ≤ 0.125 - 1.0 | Not Reported | Not Reported |
| Tan et al. (as cited in[15]) | Not Specified | 248 Clinical Isolates | Not specified | ~0.4 | Not Reported |
| Pang et al., 2016[16] | Not Specified | 282 Clinical Isolates | Not specified | Not Reported | Not Reported |
Note: An epidemiological cut-off value of 0.5 mg/L has been suggested, and an MIC of 1.0 mg/L is often considered a clinical susceptibility breakpoint.[14]
Quality Control
Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC testing. The standard QC strain for M. tuberculosis is H37Rv (ATCC 27294).[17][18] However, establishing a definitive MIC quality control range for this compound has proven to be challenging. A multi-laboratory study conducted according to CLSI guidelines found this compound to be a "nonperformer," meaning a reliable QC range that included at least 95% of the observed MIC values could not be established.[19][20][21]
Implications for Researchers:
-
The lack of a standardized QC range for this compound necessitates meticulous adherence to standardized protocols.
-
It is recommended to include the H37Rv strain in each batch of tests to monitor for significant deviations in results, even in the absence of a formal QC range.
-
Laboratories should maintain detailed records of their internal H37Rv MIC results for this compound to establish their own acceptable performance criteria.
Factors Influencing this compound MIC
Several factors can influence the in vitro activity and determined MIC of this compound:
-
Inoculum Size: A standardized inoculum is critical, as a higher bacterial load can lead to higher MIC values.
-
Media Composition: The components of the growth medium can affect drug activity.
-
Serum Protein Binding: The effect of serum on the in vitro activity of this compound has not been extensively studied, but for some antibiotics, high protein binding can reduce their efficacy.[22]
-
Genetic Factors: Mutations in the ethA and inhA genes are known to confer resistance to this compound, leading to significantly higher MIC values.[1]
Visualizations
Mechanism of Action and Resistance Pathway
Caption: this compound's mechanism of action and resistance pathways.
Experimental Workflow for Broth Microdilution MIC
Caption: Workflow for this compound MIC determination by broth microdilution.
Experimental Workflow for Resazurin Microtiter Assay (RMA)
Caption: Workflow for this compound MIC determination by Resazurin Microtiter Assay.
Conclusion
The in vitro evaluation of this compound MIC is a critical component of tuberculosis research and clinical management. While standardized methods like broth microdilution, RMA, and automated systems are available, the lack of established CLSI or EUCAST breakpoints and QC ranges for this compound presents a significant challenge. Researchers must therefore rely on meticulous protocol adherence, internal validation, and careful interpretation of MIC data in the context of published literature and known resistance mechanisms. Further studies are warranted to establish internationally recognized breakpoints and QC parameters to standardize this compound susceptibility testing and improve the management of MDR-TB.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 12. finddx.org [finddx.org]
- 13. Drug susceptibility testing of Mycobacterium tuberculosis against second-line drugs using the Bactec MGIT 960 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. paho.org [paho.org]
- 18. researchgate.net [researchgate.net]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. journals.asm.org [journals.asm.org]
- 21. A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Prothionamide Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothionamide is a second-line antitubercular agent, crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding its pharmacokinetic profile in preclinical animal models is paramount for optimizing dosing strategies and predicting clinical outcomes in humans. This compound is a thioamide, structurally and mechanistically very similar to ethionamide. Both are prodrugs that require activation by the mycobacterial enzyme EthA to exert their antimycobacterial effects by inhibiting mycolic acid synthesis.[1][2][3] Due to the limited availability of direct and comprehensive pharmacokinetic data for this compound in animal models, this guide will leverage available data for ethionamide as a close surrogate to provide a detailed overview of its expected absorption, distribution, metabolism, and excretion (ADME) characteristics. The insights from ethionamide studies in various animal species offer valuable guidance for the preclinical development and evaluation of this compound.
Data Presentation: Pharmacokinetic Parameters of Ethionamide in Animal Models
The following tables summarize key pharmacokinetic parameters of ethionamide observed in mice and guinea pigs following oral and intravenous administration. This data serves as a critical reference for understanding the expected in vivo behavior of this compound.
Table 1: Single-Dose Oral Pharmacokinetics of Free Ethionamide in Swiss Albino Mice
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 130 |
| Cmax (µg/mL) | 20.71 ± 1.8 |
| Tmax (h) | 0.25 |
| AUC₀₋∞ (µg·h/mL) | 21.89 ± 3.2 |
| Half-life (t½) (h) | 1.27 ± 0.2 |
| Mean Residence Time (MRT) (h) | 1.27 ± 0.2 |
Data sourced from a study on orally administered ethionamide in Swiss albino mice.
Table 2: Comparative Pharmacokinetics of Ethionamide in Guinea Pigs via Different Administration Routes
| Parameter | Intravenous (IV) | Oral (PO) | Pulmonary |
| Dose (mg/kg) | 20 | 20 | 20 |
| Cmax (µg/mL) | 11.2 ± 1.5 | 1.8 ± 0.4 | 8.9 ± 1.2 |
| Tmax (h) | 0.08 | 1.0 | 0.2 |
| AUC₀₋t (µg·h/mL) | 13.9 ± 2.1 | 2.4 ± 0.6 | 11.8 ± 1.9 |
| Bioavailability (%) | - | 17 | 85 |
Data adapted from a study investigating ethionamide disposition in guinea pigs.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are descriptions of typical experimental protocols for oral drug administration and pharmacokinetic analysis in rodent models, based on the reviewed literature.
Oral Administration and Blood Sampling in Mice
A common procedure for evaluating the pharmacokinetics of orally administered drugs in mice involves the following steps:
-
Animal Model: Swiss albino mice of either sex, typically weighing between 20-30g, are used. Animals are housed in controlled environments with standardized light-dark cycles and access to food and water.
-
Drug Formulation and Administration: The drug, such as ethionamide or this compound, is typically suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose). Administration is performed via oral gavage using a feeding tube to ensure accurate dosing.
-
Blood Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collection is often performed via the retro-orbital plexus or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.
Pharmacokinetic Analysis
The plasma concentrations of the drug and its metabolites are typically quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method. The resulting concentration-time data is then analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Mandatory Visualizations
Metabolic Activation Pathway of this compound
This compound, like ethionamide, is a prodrug that requires bioactivation to exert its therapeutic effect. The primary activation pathway involves the oxidation of the thioamide group by the mycobacterial flavin monooxygenase, EthA.
Caption: Metabolic activation of this compound to its active form, which inhibits mycolic acid synthesis.
Experimental Workflow for a Typical Oral Pharmacokinetic Study in Mice
The following diagram illustrates a standard workflow for conducting an oral pharmacokinetic study in a mouse model.
References
Prothionamide in the Treatment of Non-Tuberculous Mycobacterial Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly pulmonary disease. The intrinsic resistance of many NTM species to standard anti-mycobacterial drugs presents a significant therapeutic challenge. Prothionamide, a second-line anti-tuberculosis drug, has been explored for its potential role in combination therapy for NTM infections. This technical guide provides an in-depth overview of the current knowledge regarding the use of this compound against NTM, focusing on its mechanism of action, in vitro activity, and available data on its therapeutic application.
Mechanism of Action and Resistance
This compound is a thioamide, structurally related to ethionamide, and functions as a prodrug.[1][2][3] Its activation and mechanism of action, primarily elucidated in Mycobacterium tuberculosis, are believed to be similar in NTM. The key steps are as follows:
-
Activation: this compound is activated by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][2]
-
Target Inhibition: The activated form of this compound forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[4][5]
-
Mycolic Acid Synthesis Inhibition: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing structural integrity and contributing to the pathogen's virulence and resistance to certain drugs.[2][4] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately inhibiting bacterial growth.[2][4]
Resistance to this compound can emerge through mutations in the ethA gene, preventing the activation of the prodrug, or through mutations in the inhA gene, which reduces the binding affinity of the activated drug.[3]
In Vitro Activity of this compound Against Non-Tuberculous Mycobacteria
The in vitro activity of this compound against various NTM species is summarized below. It is important to note that data is often limited and sometimes extrapolated from studies on ethionamide, a closely related thioamide. Minimum Inhibitory Concentration (MIC) values can vary depending on the testing methodology and the specific clinical isolate.
| NTM Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mycobacterium avium complex | >64 | >64 | 16->64 | [6] |
| Mycobacterium kansasii | 0.5 | 1 | 0.25-2 | [4] |
| Mycobacterium xenopi | - | - | 1-4 | [7] |
| Mycobacterium simiae | - | - | 16 | [8] |
| Mycobacterium abscessus | - | - | - | Data not available |
| Mycobacterium malmoense | - | - | - | Data not available |
| Mycobacterium szulgai | - | - | - | Data not available |
Note: The MIC data for M. avium complex suggests poor in vitro activity. The provided MIC for M. simiae is from a single isolate. More comprehensive studies are needed to establish the full spectrum of this compound's activity against a wider range of NTM species.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of this compound against NTM, based on Clinical and Laboratory Standards Institute (CLSI) guidelines. This protocol should be adapted based on the specific growth requirements of the NTM species being tested.
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder (analytical grade).
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Microtiter Plates:
-
Use sterile 96-well U-bottom microtiter plates.
-
Prepare serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate broth medium (e.g., Middlebrook 7H9 with OADC supplement for slower-growing NTM). The final volume in each well should be 100 µL.
-
The concentration range should be sufficient to cover the expected MICs (e.g., 0.06 to 64 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
3. Inoculum Preparation:
-
Grow the NTM isolate on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.
-
Harvest colonies and suspend them in sterile saline or broth containing 0.05% Tween 80 to break up clumps.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most other species, 42°C for M. xenopi).
-
Incubation times will vary depending on the growth rate of the NTM species (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days or longer for slowly growing mycobacteria).
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.
-
Growth can be assessed visually or by using a colorimetric indicator such as resazurin.
Clinical and Preclinical Data
Similarly, there is a lack of published data from animal models of NTM infection specifically evaluating the efficacy of this compound.[15][16][17][18] The development of reliable animal models for many NTM species remains a challenge, hindering the preclinical evaluation of potential therapeutic agents.[15][16][17][18]
Combination Therapy
Given the propensity of mycobacteria to develop drug resistance, NTM infections are always treated with a combination of drugs. While there are no standardized this compound-containing regimens for NTM, its mechanism of action suggests potential synergy with other anti-mycobacterial agents. For instance, its inhibition of mycolic acid synthesis could potentially enhance the activity of other drugs that target the cell wall or require a permeable cell wall to enter the bacterium. However, without specific in vitro synergy studies and clinical data, the optimal drug partners for this compound in the context of NTM treatment remain unknown.
Conclusion and Future Directions
This compound's role in the treatment of NTM infections is currently not well-defined. While its mechanism of action is understood in the context of M. tuberculosis and is likely applicable to NTM, the available in vitro data, particularly for clinically important species like M. avium complex and M. abscessus, suggest limited activity. Furthermore, the lack of robust clinical and preclinical data makes it difficult to recommend its use in standard treatment regimens.
Future research should focus on:
-
Comprehensive In Vitro Susceptibility Testing: Large-scale studies are needed to determine the MIC distributions of this compound against a wide range of clinical NTM isolates.
-
Synergy Studies: In vitro studies should be conducted to identify potential synergistic interactions between this compound and other anti-NTM drugs.
-
Preclinical Animal Models: The efficacy of this compound, alone and in combination, should be evaluated in relevant animal models of NTM infection.
-
Clinical Trials: If promising in vitro and preclinical data emerge, well-designed clinical trials would be necessary to determine the safety and efficacy of this compound-containing regimens for the treatment of NTM infections.
Until such data become available, the use of this compound for NTM infections should be considered only in specific cases of multidrug-resistant infections where other treatment options have failed, and its use should be guided by in vitro susceptibility testing.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A review of the use of ethionamide and this compound in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 7. Mycobacterium xenopi Clinical Relevance and Determinants, the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disseminated Mycobacterium simiae and Mycobacterium avium infection causing an immune reconstitution inflammatory syndrome in a female patient with HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline [idsociety.org]
- 10. bccdc.ca [bccdc.ca]
- 11. Treatment for non-tuberculous mycobacteria: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment Outcomes of Mycobacterium avium Complex Lung Disease: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.miami.edu]
- 14. tspccm.org.tw [tspccm.org.tw]
- 15. journals.asm.org [journals.asm.org]
- 16. Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: current practices and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of new mouse models of acute and chronic Mycobacterium abscessus infection for antimicrobial drug screening | RTI [rti.org]
- 18. Frontiers | The Diverse Cellular and Animal Models to Decipher the Physiopathological Traits of Mycobacterium abscessus Infection [frontiersin.org]
Methodological & Application
Prothionamide HPLC-UV Method: A Comprehensive Application Note and Protocol for Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Prothionamide. This method is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.
Introduction
This compound, chemically 2-propylpyridine-4-carbothioamide, is a second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] The development of a robust and reliable analytical method is essential for ensuring the quality, efficacy, and safety of this compound in pharmaceutical products. This application note describes a validated stability-indicating reversed-phase HPLC (RP-HPLC) method that can effectively separate this compound from its degradation products.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for two developed methods, a standard HPLC-UV method and an Ultra-High-Performance Liquid Chromatography (UPLC) method, are presented below for easy comparison.
| Parameter | HPLC Method | UPLC Method |
| Column | Reversed-phase C18 (250 x 4.6 mm), 5 µm[1] | Acquity UPLC BEH-C18 (50 mm × 2.1 mm), 1.7 μm[2][3] |
| Mobile Phase | Methanol: 0.02M KH2PO4 Buffer (pH 4.5) (85:15 v/v)[1] | 10 mm Ammonium Acetate (pH 6.0) and Acetonitrile (Gradient)[2][3] |
| Flow Rate | 1.0 mL/min[1] | Not specified |
| Detection Wavelength | 290 nm[1] | Not specified |
| Injection Volume | Not specified | Not specified |
| Retention Time | 4.8 min[1] | Not specified |
Method Validation Summary
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The validation parameters demonstrate that the method is specific, accurate, precise, and linear over the desired concentration range.
| Validation Parameter | HPLC Method Results | UPLC Method Results |
| Linearity Range | 200-1200 µg/mL[1] | 0.4-1.5 µg/mL[2][3] |
| Correlation Coefficient (r²) | 0.9998[1] | > 0.99[2][3] |
| Accuracy (% Recovery) | 100.88% to 102.07%[1] | 85-115%[2][3] |
| Precision (%RSD) | < 2.0%[1] | < 5.0%[2][3] |
| Limit of Detection (LOD) | Not specified | 0.1 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | Not specified | 0.4 µg/mL[2][3] |
Stability-Indicating Assay
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions, including acid and alkali hydrolysis, oxidation, and photolytic and thermal degradation.[1][3] The method was able to effectively separate the intact this compound peak from the peaks of its degradation products, proving its suitability for stability studies.[1]
Experimental Protocols
Apparatus
-
High-Performance Liquid Chromatograph with UV detector
-
Reversed-phase C18 column (250 x 4.6 mm), 5 µm
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Chemicals
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Preparation of Mobile Phase (HPLC Method)
-
Buffer Preparation (0.02M KH2PO4): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 4.5 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in the ratio of 15:85 (v/v).
-
Degassing: Degas the mobile phase by sonication for 15 minutes.
Preparation of Standard Stock Solution
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 1000 µg/mL.
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Add approximately 60 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Centrifuge the solution at 2500 RPM for 10 minutes.[1]
-
Dilute the supernatant to the desired concentration within the linearity range with the mobile phase.
Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Method Development and Validation Workflow
The following diagram illustrates the logical workflow for the development and validation of the this compound HPLC-UV method.
Caption: Workflow for this compound HPLC-UV Method Development and Validation.
References
Application Note: Quantification of Prothionamide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of prothionamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
This compound is a second-line antituberculosis agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Therapeutic drug monitoring of this compound is crucial to ensure efficacy and minimize toxicity. This application note details a robust and validated LC-MS/MS method for the determination of this compound concentrations in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥99%)
-
This compound-d3 (or other stable isotope-labeled this compound) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (AR grade)
-
Human plasma (drug-free, sourced from a certified blood bank)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Atlantis T3 column or equivalent C18 column.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Precipitation Reagent: Prepare a solution of 10% (w/v) trichloroacetic acid in water or use acetonitrile.
Sample Preparation
-
Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of the protein precipitation reagent (e.g., acetonitrile or 10% trichloroacetic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Atlantis T3 (e.g., 2.1 x 50 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be optimized (e.g., m/z 181.1 → 148.1); this compound-d3 (IS): To be optimized (e.g., m/z 184.1 → 151.1) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2 - 10 µg/mL.[1] |
| Correlation Coefficient (r²) | > 0.993.[1] |
| Accuracy | Bias within ±15% (±20% at LLOQ). For the lower limit of quantification, bias was reported between 6.5% and 18.3%, and for other levels, it ranged from -5.8% to 14.6%.[1] |
| Precision (CV%) | Within-run and between-run precision <15% (<20% at LLOQ). The coefficient of variations was within 11.4% for all levels.[1] |
| Recovery | The recovery for this compound was between 91.4% and 109.7%.[1] |
| Matrix Effect | The matrix effect for this compound was reported to be between 95.7% and 112.5%, which was compensated by the use of an isotope-labeled internal standard.[1] |
| Stability | This compound in plasma is stable under various storage conditions (bench-top, freeze-thaw cycles). However, one study noted degradation of over 15% after 72 hours at room temperature.[1] |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for routine therapeutic drug monitoring and pharmacokinetic studies of this compound. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and ensures reliable quantification.
References
Application Notes and Protocols for Prothionamide Efficacy Studies in Tuberculosis Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prothionamide (PTH) is a second-line thioamide antibiotic crucial for treating multidrug-resistant tuberculosis (MDR-TB).[1] As a structural analogue of ethionamide, it plays a significant role in combination therapy regimens. Preclinical evaluation of this compound's efficacy and the selection of appropriate animal models are critical steps in the drug development pipeline. These models are essential for understanding in vivo drug activity, pharmacokinetics, and for determining optimal dosing strategies.[2]
This document provides detailed application notes and standardized protocols for conducting this compound efficacy studies in common animal models of tuberculosis, including mice, guinea pigs, and rabbits.
Mechanism of Action
This compound is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis (M.tb) bacillus to exert its antibacterial effect.[3][4] The activation is mediated by the bacterial enzyme EthA, a flavin monooxygenase.[1][5] Once activated, this compound forms a covalent adduct with NAD (nicotinamide adenine dinucleotide).[5][6] This complex then binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[3] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][3] This disruption leads to a loss of cell wall integrity and ultimately, a bactericidal or bacteriostatic effect.[3]
Caption: this compound activation and mechanism of action pathway.
Selection of Animal Models
The choice of animal model is critical and depends on the specific research question. Mice, guinea pigs, and rabbits are the most frequently used species for TB drug efficacy studies, each with distinct advantages and limitations.[7][8]
-
Mouse (Mus musculus): Mice (e.g., C57BL/6, BALB/c) are widely used due to their low cost, genetic tractability, and the availability of immunological reagents.[9] They are suitable for high-throughput screening of new compounds and initial efficacy testing. However, standard mouse models do not typically form the well-organized, caseous granulomas seen in human TB.[10] The C3HeB/FeJ mouse strain is an exception, developing human-like caseous necrotic lesions.[11]
-
Guinea Pig (Cavia porcellus): Guinea pigs are highly susceptible to M.tb infection and develop lung pathology, including caseous necrosis and granuloma formation, that closely resembles human disease.[12][13] This makes them an excellent model for studying the impact of drugs on lesion sterilization and pathology.[14] However, they are more expensive to house and have fewer available immunological tools compared to mice.[13]
-
Rabbit (Oryctolagus cuniculus): The rabbit model is unique in its ability to form cavitary lesions similar to those in humans with advanced TB, which are often associated with high bacterial loads and poor drug penetration.[15][16] Rabbits can also model latent TB infection, which can be reactivated through immunosuppression, providing a platform to study drugs against persistent bacteria.[17][18]
Experimental Workflow for Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound involves several key stages, from animal preparation to endpoint analysis. The duration of each phase may vary depending on the chosen model and experimental goals.
Caption: General experimental workflow for TB animal efficacy studies.
Detailed Experimental Protocols
Protocol 1: this compound Efficacy in the BALB/c Mouse Model
This protocol describes a chronic infection model to assess the bactericidal or bacteriostatic activity of this compound.
1. Materials:
- Female BALB/c mice, 6-8 weeks old.
- Mycobacterium tuberculosis H37Rv strain.
- Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System).
- This compound, Isoniazid (INH) for positive control.
- Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose).
- 7H11 agar supplemented with OADC.
- Phosphate-buffered saline (PBS) with 0.05% Tween 80.
2. Procedure:
- Infection: Infect mice with a low dose of M.tb H37Rv via aerosol, targeting an implantation of 50-100 bacilli in the lungs.[19]
- Pre-treatment Phase: Allow the infection to establish for 21-28 days. At this point, sacrifice a baseline group (n=4-5) to determine the pre-treatment bacterial burden.[20]
- Treatment Regimen:
- Group 1 (Control): Administer vehicle daily by oral gavage.
- Group 2 (PTH): Administer this compound at a relevant dose (e.g., 25 mg/kg) daily by oral gavage.[21]
- Group 3 (Positive Control): Administer INH (e.g., 10-25 mg/kg) daily by oral gavage.[19][22]
- Treatment Duration: Treat animals 5 days per week for 4 to 8 weeks.[2]
- Endpoint Analysis:
- At the end of the treatment period, euthanize all animals.
- Aseptically remove lungs and spleens.
- Homogenize organs in PBS-Tween 80.
- Plate serial dilutions of the homogenates on 7H11 agar.
- Incubate plates at 37°C for 3-4 weeks and count colony-forming units (CFU).
- Express results as log10 CFU per organ.
Protocol 2: this compound Efficacy in the Guinea Pig Model
This model is used to evaluate drug efficacy on both bacterial load and lung pathology.
1. Materials:
- Outbred Hartley strain guinea pigs.
- Mycobacterium tuberculosis H37Rv strain.
- Aerosol infection chamber calibrated for guinea pigs.
- Materials for drug preparation and administration as in the mouse protocol.
2. Procedure:
- Infection: Expose guinea pigs to a low-dose aerosol of M.tb H37Rv, aiming for an implantation of 10-50 bacilli.[12]
- Pre-treatment Phase: Allow the disease to progress for 21 days to establish granulomatous lesions.[12]
- Treatment Regimen: Administer drugs by oral gavage, 5 days per week for 28 days.[12] Dosages must be adjusted for the species (e.g., human-equivalent doses).
- Endpoint Analysis:
- Bacterial Load: Determine CFU counts in lung and spleen homogenates as described for the mouse model.[12]
- Gross Pathology: Score lung and spleen lesions based on size, number, and extent of necrosis at necropsy.
- Histopathology: Collect portions of the lungs for fixation in 10% neutral buffered formalin, followed by paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining for microscopic evaluation.
Protocol 3: Semi-Quantitative Lung Pathology Scoring
Histological assessment provides crucial data on the drug's ability to resolve TB-induced inflammation and tissue damage.
1. Procedure:
- Prepare H&E-stained slides from the right lung lobes of each animal.
- Examine slides under a light microscope in a blinded manner.
- Score the lung sections based on a standardized system. A common approach involves assessing the percentage of lung parenchyma affected by inflammation and granulomatous lesions.[23] 2. Example Scoring System:
- Score 0: No inflammation.
- Score 1: <10% of lung tissue affected.
- Score 2: 10-25% of lung tissue affected.
- Score 3: 26-50% of lung tissue affected.
- Score 4: >50% of lung tissue affected.
- Additional features like the type of inflammation (lymphocytic, neutrophilic), presence of necrosis, and granuloma organization can also be scored.
Data Presentation
Quantitative data from efficacy studies should be summarized in tables to allow for clear comparison between treatment groups.
Table 1: Efficacy of this compound on Bacterial Load in Lungs of M.tb-Infected Mice
| Treatment Group | Dose (mg/kg) | Treatment Duration (Weeks) | Mean Log10 CFU/Lungs ± SD (End of Treatment) | Log10 CFU Reduction vs. Control |
| Untreated Control | - | 4 | 6.5 ± 0.4 | - |
| This compound (PTH) | 25 | 4 | 5.5 ± 0.5 | 1.0 |
| Isoniazid (INH) | 25 | 4 | 4.2 ± 0.3 | 2.3 |
| PTH + INH | 25 + 25 | 4 | 3.8 ± 0.4 | 2.7 |
| Note: Data are illustrative, based on typical outcomes from TB drug efficacy studies.[19][21] |
Table 2: Efficacy of this compound in the Guinea Pig Model
| Treatment Group | Treatment Duration (Days) | Mean Log10 CFU/Lungs ± SD | Mean Log10 CFU/Spleen ± SD | Mean Gross Lung Pathology Score ± SD |
| Untreated Control | 28 | 5.9 ± 0.5 | 4.8 ± 0.6 | 3.5 ± 0.5 |
| This compound (PTH) | 28 | 4.7 ± 0.6 | 3.5 ± 0.4 | 2.1 ± 0.7 |
| Standard Regimen* | 28 | 3.1 ± 0.4 | 2.0 ± 0.3 | 1.2 ± 0.4 |
| Standard Regimen could include drugs like bedaquiline or capreomycin for comparison.[12] | ||||
| Note: Data are illustrative, based on typical outcomes from TB drug efficacy studies.[12][24] |
Conclusion
The selection of an appropriate animal model is paramount for the successful preclinical evaluation of this compound. While mouse models offer efficiency for initial screening, guinea pig and rabbit models provide a more pathologically relevant context that better mimics human TB, especially concerning granuloma formation and cavitation.[7] The protocols and data presentation formats outlined in this document provide a standardized framework for researchers to generate robust and comparable data on the in vivo efficacy of this compound, ultimately aiding in the development of more effective treatment regimens for MDR-TB.
References
- 1. A review of the use of ethionamide and this compound in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanism of thioamide drug action against tuberculosis and leprosy | Semantic Scholar [semanticscholar.org]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Comparative pathology of experimental pulmonary tuberculosis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guinea Pig Model of Mycobacterium tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modeling Pyrazinamide Lesion-Specific Pharmacokinetics and Efficacy from Rabbit Data | Savic Lab [pharm.ucsf.edu]
- 16. A Rabbit Model to Study Antibiotic Penetration at the Site of Infection for Nontuberculous Mycobacterial Lung Disease: Macrolide Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The aerosol rabbit model of TB latency, reactivation and immune reconstitution inflammatory syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The role of low dosage this compound with and without 4,4'-diamino diphenyl sulphone for use with isoniazid in the treatment of experimental mouse tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigation of Elimination Rate, Persistent Subpopulation Removal, and Relapse Rates of Mycobacterium tuberculosis by Using Combinations of First-Line Drugs in a Modified Cornell Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activity of Pyrazinamide in the Guinea Pig Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Prothionamide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothionamide (PTH) is a second-line thioamide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Like its analogue ethionamide, this compound is a prodrug that requires activation within Mycobacterium tuberculosis (M.tb) to exert its bacteriostatic or bactericidal effects.[1] The rise of drug-resistant M.tb strains necessitates the use of combination therapy to enhance efficacy, reduce treatment duration, and prevent the emergence of further resistance.[1] Evaluating the interactions between this compound and other antitubercular agents in robust in vitro models is a critical step in designing effective treatment regimens. These application notes provide an overview of relevant in vitro models and detailed protocols for assessing the synergistic potential of this compound-based combination therapies.
This compound: Mechanism of Action
This compound's efficacy hinges on its conversion to an active form within the mycobacterial cell. This process is primarily mediated by the monooxygenase EthA. The active drug then forms an adduct with nicotinamide adenine dinucleotide (NAD+), which potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids—essential, long-chain fatty acids that are major components of the mycobacterial cell wall.[1] Disruption of mycolic acid synthesis compromises the cell wall's integrity, making the bacterium susceptible to host immune responses and other drugs.[1]
Application Notes: In Vitro Models for Synergy Testing
The primary goal of combination therapy is to achieve a synergistic or additive effect, where the combined antimicrobial activity is greater than the sum of the individual effects. This can lead to lower required doses, reducing toxicity, and a decreased likelihood of selecting for resistant mutants. Several in vitro models are employed to quantify these interactions.
-
Broth Microdilution Assay: This is the foundational method for determining the Minimum Inhibitory Concentration (MIC) of individual drugs, which is the lowest concentration that prevents visible bacterial growth. Results from this assay are prerequisites for designing synergy experiments.
-
Checkerboard Assay: This is the most common method for assessing synergy between two compounds. It involves a two-dimensional titration of the drugs in a microtiter plate. The resulting interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[2][3]
-
FICI Calculation: FICI = FIC of Drug A + FIC of Drug B
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
-
Time-Kill Kinetics Assays: These assays provide dynamic information on the rate of bacterial killing over time when exposed to single drugs or combinations. A synergistic interaction is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
Macrophage Infection Models: Since M.tb is an intracellular pathogen, evaluating drug combinations in infected macrophages (e.g., THP-1 or primary human macrophages) provides a more biologically relevant context.[4][5] These models can reveal effects on intracellular bacterial replication that may not be apparent in axenic culture.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of an innovative short-course regimen containing clofazimine for treatment of drug-susceptible tuberculosis: a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Prothionamide Nanoparticle Formulation for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothionamide is a second-line antitubercular agent crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Conventional oral administration of this compound is often associated with unpredictable absorption and the need for frequent dosing, which can lead to adverse effects and reduced patient compliance.[1] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enabling targeted delivery, sustained release, and improved therapeutic efficacy of this compound.
This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles. The focus is on two widely used biodegradable polymers: Chitosan and Poly(lactic-co-glycolic acid) (PLGA).
Mechanism of Action of this compound
This compound is a prodrug that requires activation within the mycobacterial cell. The activation is carried out by the enzyme EthA, a monooxygenase, which converts this compound into an active metabolite. This metabolite then targets and inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This leads to a compromised cell wall integrity, ultimately resulting in bacteriostatic or bactericidal effects.[2]
Caption: this compound's mechanism of action targeting mycolic acid synthesis.
Data Presentation: this compound Nanoparticle Characteristics
The following tables summarize quantitative data from various studies on this compound nanoparticle formulations.
Table 1: Physicochemical Properties of this compound-Loaded Chitosan Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PTH-CS NP | 314.37 ± 3.68 | 0.237 - 0.672 | +34 to +45 | ~55 | Not Reported | [1] |
Table 2: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PTH-PLGA NP | 150 - 210 | Not Reported | -31 ± 2 to -40 ± 3 | 14.22 - 43.51 | 1.79 | [3][4] |
Table 3: In Vitro Drug Release Profile of this compound Nanoparticles
| Formulation | Release Medium | Duration (h) | Cumulative Release (%) | Release Kinetics Model | Reference |
| PTH-CS NP (DPI) | Simulated Lung Fluid (pH 7.4) | 24 | 96.91 | Korsmeyer-Peppas | [1] |
| PTH-PLGA NP | Not Specified | >300 (13 days) | Sustained Release | Not Specified | [3] |
Experimental Workflow
The general workflow for the development and evaluation of this compound nanoparticles is depicted below.
Caption: A general experimental workflow for this compound nanoparticle development.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
Objective: To synthesize this compound-loaded chitosan nanoparticles using the ionic gelation method.
Materials:
-
Chitosan (low molecular weight)
-
This compound (PTH)
-
Acetic acid (glacial)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Syringe with a fine needle
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Chitosan Solution:
-
Drug Incorporation:
-
Disperse the desired amount of this compound into the chitosan solution with constant stirring.
-
-
Preparation of TPP Solution:
-
Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
-
Nanoparticle Formation:
-
Add the TPP solution dropwise into the this compound-chitosan dispersion using a syringe needle under continuous magnetic stirring at a moderate speed (e.g., 700 rpm).[1][5]
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation and stabilization of nanoparticles.[5]
-
-
Nanoparticle Collection:
-
Centrifuge the resulting nanoparticle suspension at high speed (e.g., 18,000 rpm) for 40 minutes.[6]
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
-
Washing and Storage:
-
Repeat the centrifugation and resuspension step twice to remove unreacted reagents.
-
The final nanoparticle suspension can be stored at 4°C or freeze-dried for long-term storage.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (PTH)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Equipment:
-
High-shear homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Centrifuge
Procedure:
-
Preparation of the Primary Emulsion (w/o):
-
Dissolve a specific amount of PLGA in an organic solvent like DCM or EA to form the oil phase.
-
Dissolve this compound in a small volume of an appropriate aqueous solvent (e.g., water) to form the internal aqueous phase.
-
Add the internal aqueous phase to the oil phase and emulsify using a high-shear homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion.
-
-
Preparation of the Double Emulsion (w/o/w):
-
Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1% w/v).
-
Add the primary emulsion to the PVA solution under homogenization or sonication to form the double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate.[7] A rotary evaporator can be used to expedite this process.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 17,000 x g) for 15-20 minutes.[7]
-
Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the washing step two more times.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C, or lyophilize for long-term stability.
-
Protocol 3: Characterization of this compound Nanoparticles
Objective: To determine the physicochemical properties of the formulated nanoparticles.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the Z-average particle size, PDI, and zeta potential. The zeta potential provides an indication of the surface charge and stability of the nanoparticle suspension.[8][9]
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the nanoparticles over time.
Materials:
-
This compound-loaded nanoparticles
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)[1]
-
Release medium (e.g., Simulated Lung Fluid pH 7.4 or Phosphate Buffered Saline pH 7.4)
-
Magnetic stirrer
Procedure:
-
Hydrate the dialysis bag in the release medium according to the manufacturer's instructions.
-
Disperse a known amount of this compound-loaded nanoparticles in a small volume of the release medium and place it inside the dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium in a beaker, maintained at 37°C with constant stirring.[10]
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[1]
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]
Protocol 5: Macrophage Uptake Study
Objective: To assess the internalization of this compound nanoparticles by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Cell culture medium and supplements
-
Fluorescently labeled this compound nanoparticles (e.g., using Rhodamine B or Coumarin-6)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the macrophage cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for different time points.
-
After incubation, wash the cells thoroughly with PBS to remove non-internalized nanoparticles.
-
Qualitative Analysis (Fluorescence Microscopy):
-
Fix the cells and stain the nuclei with DAPI.
-
Observe the cells under a fluorescence microscope to visualize the intracellular uptake of nanoparticles.[12]
-
-
Quantitative Analysis (Flow Cytometry):
-
Detach the cells and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.[12]
-
Conclusion
The development of this compound nanoparticle formulations presents a significant opportunity to enhance the treatment of MDR-TB. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and in vitro evaluation of these advanced drug delivery systems. By carefully controlling the formulation parameters and thoroughly characterizing the resulting nanoparticles, researchers can optimize these systems for improved therapeutic outcomes. Further in vivo studies are essential to validate the efficacy and safety of these formulations before clinical translation.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. In Vitro Analysis of Nanoparticle Uptake by Macrophages Using Chemiluminescence | Springer Nature Experiments [experiments.springernature.com]
- 3. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Puerarin Chitosan Oral Nanoparticles by Ionic Gelation Method and Its Related Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 3p-instruments.com [3p-instruments.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Release Kinetics of Antituberculosis Drugs from Nanoparticles Assessed Using a Modified Dissolution Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Establishing Prothionamide-Resistant Mycobacterium tuberculosis Laboratory Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of prothionamide-resistant Mycobacterium tuberculosis (M.tb) strains in a laboratory setting. This information is crucial for understanding resistance mechanisms, developing novel anti-tubercular agents, and evaluating the efficacy of new treatment regimens.
Introduction
This compound (PTH) is a second-line anti-tuberculosis drug, a thioamide analogue of isoniazid. It is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][2][3][4] The activated form of this compound then inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase, which is essential for mycolic acid biosynthesis and the integrity of the mycobacterial cell wall.[1][2] Resistance to this compound primarily arises from mutations in the ethA gene, which prevents the activation of the prodrug, or in the promoter region of the inhA gene, leading to its overexpression.[3][4] Understanding the genetic basis of this resistance is pivotal for the development of rapid molecular diagnostics and novel therapeutic strategies.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis
| Strain Type | Genotype | This compound MIC Range (µg/mL) | Key Findings |
| Susceptible | Wild-type ethA and inhA promoter | 0.5 - 2.5 | This compound is effective against wild-type M. tuberculosis strains at low concentrations.[5][6] |
| Resistant | Mutations in ethA (e.g., frameshift, nonsense, missense) | > 5.0 | Mutations in the ethA gene are a major mechanism of this compound resistance, preventing the activation of the drug. |
| Resistant | Mutations in the inhA promoter (e.g., c-15t) | > 5.0 | Upregulation of the InhA target due to promoter mutations confers resistance to this compound.[3] |
| Cross-Resistant | Mutations in the inhA promoter | > 5.0 | Strains with inhA promoter mutations often exhibit cross-resistance to isoniazid.[4] |
Note: MIC values can vary depending on the specific mutation and the testing methodology used (e.g., MGIT 960, Resazurin Microtiter Assay).
Signaling Pathways and Resistance Mechanisms
The development of this compound resistance in M. tuberculosis is a direct consequence of genetic alterations that either prevent the drug's activation or alter its target.
Caption: this compound activation and resistance pathways.
Experimental Workflow for Establishing Resistant Strains
The generation of this compound-resistant M. tuberculosis strains in the laboratory follows a systematic process of drug exposure and selection.
Caption: Workflow for generating resistant M. tuberculosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
In a biosafety cabinet, weigh the desired amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing briefly.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Generation of this compound-Resistant M. tuberculosis
Materials:
-
Susceptible strain of M. tuberculosis (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Middlebrook 7H10 or 7H11 agar plates
-
This compound stock solution
-
Incubator at 37°C
Procedure:
-
Inoculate a culture of the susceptible M. tuberculosis strain in 7H9 broth.
-
Grow the culture to mid-log phase (OD
600of 0.4-0.6). -
Prepare a series of 7H9 broth tubes containing increasing sub-inhibitory concentrations of this compound (e.g., starting from 0.1 µg/mL).
-
Inoculate these tubes with the mid-log phase culture.
-
Incubate the tubes at 37°C until turbidity is observed.
-
Take the culture from the highest concentration of this compound that shows growth and plate it onto 7H10/7H11 agar plates containing a range of this compound concentrations (e.g., 1x, 2x, 4x, and 8x the initial MIC).
-
Incubate the plates at 37°C for 3-4 weeks until colonies appear.
-
Select single, well-isolated colonies from the plates with the highest this compound concentration.
-
Subculture these individual colonies in 7H9 broth for further characterization.
Protocol 3: Determination of this compound MIC by Resazurin Microtiter Assay (REMA)
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H9 broth with supplements
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Resazurin solution (0.01% w/v in sterile water)
-
Plate sealer
-
Incubator at 37°C
Procedure:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis adjusted to a McFarland standard of 1.0 and then dilute it 1:20 in 7H9 broth.[1]
-
Add 100 µL of the diluted bacterial suspension to each well, including a drug-free growth control well. Also, include a sterility control well with broth only.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.[1]
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[1]
Protocol 4: Drug Susceptibility Testing using the BACTEC™ MGIT™ 960 System
Materials:
-
M. tuberculosis culture
-
BACTEC™ MGIT™ 960 instrument and associated reagents (MGIT tubes, growth supplement, PANTA)
-
This compound drug vials for MGIT system
-
Sterile saline
Procedure:
-
Prepare a bacterial suspension of the M. tuberculosis strain to be tested, adjusted to a 0.5 McFarland standard.
-
For indirect testing, use a positive MGIT culture that is 1 to 5 days old.
-
Prepare the drug-containing MGIT tube by adding the appropriate amount of reconstituted this compound and MGIT growth supplement. A drug-free growth control tube must also be prepared.
-
Inoculate both the drug-containing and growth control tubes with the prepared bacterial suspension according to the manufacturer's instructions.
-
Place the tubes into the BACTEC™ MGIT™ 960 instrument.
-
The instrument will automatically monitor the tubes for growth and report the strain as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tube versus the growth control tube.
Protocol 5: Genotypic Characterization of Resistant Strains
Materials:
-
Confirmed this compound-resistant M. tuberculosis culture
-
DNA extraction kit for mycobacteria
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for sequence analysis
Procedure:
-
Extract high-quality genomic DNA from a pure culture of the this compound-resistant M. tuberculosis strain.
-
Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.
-
Perform whole-genome sequencing of the resistant strain.
-
Align the sequencing reads to a reference M. tuberculosis genome (e.g., H37Rv).
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the genome of the resistant strain.
-
Pay particular attention to non-synonymous mutations, frameshift mutations, and mutations in the promoter regions of genes known to be associated with this compound resistance, including ethA and inhA.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the establishment and characterization of this compound-resistant M. tuberculosis strains. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing tuberculosis research and drug development. The use of both phenotypic and genotypic methods for characterization is strongly recommended for a comprehensive understanding of the resistance mechanisms.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the use of ethionamide and this compound in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazinamide Resistance and Mutation Patterns Among Multidrug-Resistant Mycobacterium tuberculosis from Henan Province - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Prothionamide Dosage Forms for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prothionamide dosage forms suitable for preclinical research. The information is intended to guide researchers in the preparation and administration of this compound for in vivo studies, including efficacy, pharmacokinetic, and toxicity assessments.
Introduction
This compound is a second-line antitubercular agent, a thioamide that is structurally and functionally similar to ethionamide. It is a prodrug that requires activation by the mycobacterial enzyme EthA.[1] Once activated, this compound inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1] This disruption of the cell wall synthesis leads to the bactericidal effect of the drug. Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of new formulations and combination therapies involving this compound.
Mechanism of Action Signaling Pathway
This compound's mechanism of action involves its conversion to an active form that ultimately inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
References
Application Notes and Protocols for High-Throughput Screening of Prothionamide Synergism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothionamide (PTH) is a crucial second-line anti-tuberculous agent, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] It is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin monooxygenase.[2][3] Once activated, PTH forms a covalent adduct with NAD, which then potently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[3][4][5] Disruption of this pathway compromises the integrity of the mycobacterial cell wall.[2][3] The emergence of drug resistance, often through mutations in the ethA or inhA genes, necessitates the exploration of synergistic drug combinations to enhance the efficacy of PTH and overcome resistance mechanisms.[3][4]
High-throughput screening (HTS) offers a powerful platform for the rapid identification of compounds that act synergistically with this compound.[6][7][8] By systematically testing combinations of PTH with large compound libraries, novel therapeutic regimens can be discovered that may lead to shorter treatment durations, reduced dosages, and the ability to combat resistant strains of Mycobacterium tuberculosis.
These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns to identify and validate synergistic partners for this compound.
Data Presentation: Quantitative Analysis of Synergism
The synergy between this compound and a test compound is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Calculation of the FIC Index:
-
FIC of Drug A (this compound): MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (Test Compound): MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI): FIC of Drug A + FIC of Drug B[9]
The interaction is interpreted based on the FICI value:
Table 1: Representative Data for this compound Synergism with Compound X against M. tuberculosis H37Rv
| Drug Combination | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC | FICI (ΣFIC) | Interpretation |
| This compound (PTH) | 0.5 | 0.125 | 0.25 | \multirow{2}{}{0.375 } | \multirow{2}{}{Synergy } |
| Compound X | 2.0 | 0.25 | 0.125 | ||
| This compound (PTH) | 0.5 | 0.25 | 0.5 | \multirow{2}{}{1.0 } | \multirow{2}{}{Additive } |
| Compound Y | 1.0 | 0.5 | 0.5 | ||
| This compound (PTH) | 0.5 | 1.0 | 2.0 | \multirow{2}{}{>4.0 } | \multirow{2}{}{Antagonism } |
| Compound Z | 4.0 | 8.0 | 2.0 |
Note: The data presented in this table are for illustrative purposes to demonstrate the calculation and interpretation of synergistic interactions.
Experimental Protocols
High-Throughput Primary Screening
This protocol outlines a primary HTS campaign to identify compounds that enhance the activity of this compound against M. tuberculosis.
a. Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound (stock solution in DMSO)
-
Compound library (e.g., approved drugs, natural products) dissolved in DMSO
-
Resazurin sodium salt solution (0.02% in sterile water)
-
384-well microplates
-
Automated liquid handling systems
-
Plate reader (fluorescence or absorbance)
b. Protocol:
-
Prepare a sub-inhibitory concentration of this compound: Determine the MIC of this compound against the chosen M. tuberculosis strain. For the primary screen, use a concentration of PTH that causes minimal to no inhibition of bacterial growth (e.g., 1/4 or 1/8 of the MIC).
-
Dispense compounds: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate to achieve a final screening concentration (e.g., 10 µM).
-
Add this compound and bacterial inoculum: Prepare a master mix of M. tuberculosis culture in 7H9-OADC-Tween 80 at a density of ~1 x 10^5 CFU/mL containing the sub-inhibitory concentration of this compound. Dispense this mix into the wells containing the library compounds.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Determine bacterial growth: Add resazurin solution to each well and incubate for an additional 16-24 hours. Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) to assess bacterial viability.
-
Hit selection: Identify compounds that, in the presence of this compound, show a significant reduction in bacterial growth compared to controls (this compound alone and compound alone).
Checkerboard Assay for Synergy Confirmation and Quantification
This protocol describes the checkerboard method to confirm and quantify the synergistic interactions identified in the primary screen.[12]
a. Materials:
-
Mycobacterium tuberculosis strain
-
Middlebrook 7H9 broth with OADC and Tween 80
-
This compound and confirmed hit compounds (stock solutions in DMSO)
-
96-well microplates
-
Resazurin solution
b. Protocol:
-
Prepare drug dilutions:
-
In a 96-well plate, create a two-fold serial dilution of this compound horizontally (e.g., across columns 1-10).
-
Create a two-fold serial dilution of the hit compound vertically (e.g., down rows A-G).
-
Column 11 should contain dilutions of this compound alone, and row H should contain dilutions of the hit compound alone to determine their individual MICs.
-
Well H12 should be a drug-free control.
-
-
Inoculate with bacteria: Add the M. tuberculosis inoculum (prepared as in the primary screen) to all wells.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Readout: Add resazurin and incubate for 16-24 hours before reading the fluorescence or absorbance.
-
Data analysis:
-
Determine the MIC of each drug alone and in each combination.
-
Calculate the FIC for each drug in every well showing no growth.
-
Calculate the FICI for each non-growing well. The lowest FICI value is reported for the drug combination.
-
Visualizations
This compound Activation and Mechanism of Action
Caption: this compound activation and its inhibitory effect on mycolic acid synthesis.
High-Throughput Screening Workflow for Synergy
Caption: Workflow for high-throughput screening and validation of this compound synergism.
Synergistic Mechanism: Efflux Pump Inhibition
Caption: A potential synergistic mechanism involving the inhibition of this compound efflux.
References
- 1. A review of the use of ethionamide and this compound in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. respiritbntm.eu [respiritbntm.eu]
- 8. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
Troubleshooting & Optimization
Troubleshooting Prothionamide resistance in clinical isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prothionamide and its resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (PTH) is a second-line anti-tuberculosis drug that acts as a prodrug, meaning it requires activation within the Mycobacterium tuberculosis (Mtb) cell.[1] The activation process is primarily carried out by the bacterial flavin monooxygenase enzyme, EthA.[2] Once activated, this compound forms a covalent adduct with nicotinamide adenine dinucleotide (NAD).[3][4] This PTH-NAD adduct then binds to and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the synthesis of mycolic acids.[1][3] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption weakens the bacterium, leading to bacteriostatic or bactericidal effects.[1][2]
Q2: What are the primary molecular mechanisms of resistance to this compound in M. tuberculosis?
Resistance to this compound is most commonly associated with genetic mutations that prevent either the drug's activation or the inhibition of its target. The primary mechanisms include:
-
Mutations in the ethA gene: This is the most frequent cause of resistance.[5] Mutations in ethA, which encodes the activating enzyme, can lead to a non-functional or less effective enzyme, preventing the conversion of this compound into its active form.[6][7]
-
Mutations in the inhA gene or its promoter region: Mutations in the promoter region of inhA can cause overexpression of the InhA enzyme, the drug's target.[5][7] This overabundance of the target protein requires higher concentrations of the activated drug to achieve an inhibitory effect. Direct mutations within the inhA structural gene are less common but can also confer resistance.[7]
-
Mutations in other related genes: Mutations in genes like mshA and ndh, which are involved in mycothiol biosynthesis and redox pathways, have also been identified in this compound-resistant isolates, although they are less common.[5][8]
Q3: Is there cross-resistance between this compound, ethionamide, and isoniazid?
-
This compound and Ethionamide: this compound (PTH) and ethionamide (ETH) are structural analogues and are often used interchangeably.[6][9] They share the same activation pathway (EthA) and the same cellular target (InhA).[9] Consequently, there is a high degree of cross-resistance between them; a mutation conferring resistance to one typically confers resistance to the other.[6][9]
-
This compound and Isoniazid: While both this compound and isoniazid (INH) ultimately inhibit the InhA enzyme, they are activated by different enzymes (EthA for this compound, KatG for isoniazid).[7][10] Therefore, resistance mechanisms are generally distinct. However, cross-resistance can occur, primarily through mutations in the inhA promoter region, which affects the common target of both drugs.[10][11] Mutations in katG typically confer resistance only to INH, while mutations in ethA typically confer resistance only to PTH/ETH.[7][10]
This compound Activation and Resistance Pathway
Caption: this compound activation pathway and points of common resistance mutations.
Troubleshooting Guide
Q1: My Mtb isolate is phenotypically resistant to this compound, but sequencing shows no mutations in ethA or the inhA promoter. What are the next steps?
While mutations in ethA and the inhA promoter are most common, resistance can arise from other mechanisms. Approximately one-fifth of this compound-resistant Mtb isolates may not have mutations in these known genes, indicating that undiscovered resistance mechanisms exist.[10]
Troubleshooting Steps:
-
Confirm Phenotype: Repeat the drug susceptibility test (DST), preferably using a different method (e.g., agar dilution vs. broth microdilution) to rule out experimental error.
-
Sequence Additional Genes: Analyze the sequences of other genes that have been associated with thioamide resistance, including the inhA structural gene, mshA, and ndh.[5][8]
-
Investigate Efflux Pumps: Overexpression of efflux pumps, such as those involving MmpL proteins, can contribute to drug resistance in mycobacteria, though their specific role in this compound resistance is still under investigation.[12][13] Consider performing a transcriptomic analysis (RNA-seq) to compare gene expression levels against a susceptible reference strain.
-
Check for Contamination: Ensure the culture is pure. Contamination with a different, naturally resistant mycobacterial species or other bacteria can lead to false resistance results.[14]
Q2: I am observing inconsistent or variable Minimum Inhibitory Concentration (MIC) results for the same isolate. What are the common causes?
Inconsistent MIC results can compromise data reliability. The issue often stems from technical variability in the assay setup.
Common Causes & Solutions:
-
Inoculum Preparation: The density of the bacterial inoculum is critical.
-
Problem: Inoculum is too dense or too dilute; clumping of bacteria.[14]
-
Solution: Standardize the inoculum to a 0.5 McFarland standard. Ensure the bacterial suspension is homogenous and free of clumps by vortexing thoroughly.
-
-
Drug Potency: this compound, like other thioamides, can be unstable.
-
Problem: Degradation of the drug in stock solutions or assay plates due to improper storage (e.g., temperature, light exposure).
-
Solution: Prepare fresh drug stock solutions. Store stocks in small, single-use aliquots at -70°C or below. Avoid repeated freeze-thaw cycles.
-
-
Incubation Conditions:
-
Problem: Variations in incubation time, temperature, or CO₂ levels.
-
Solution: Strictly adhere to a standardized incubation protocol for the specific assay (e.g., 18-24 hours at 37°C for broth microdilution).[15]
-
-
Plate Reading:
-
Problem: Subjective interpretation of "visible growth," especially for trailing endpoints.
-
Solution: Use a plate reader to measure optical density (OD) for an objective reading. Define the MIC as the lowest concentration that inhibits growth by a set percentage (e.g., ≥90%) compared to the drug-free control well.[15]
-
Troubleshooting Workflow for Unexpected Resistance
Caption: A logical workflow for investigating this compound resistance.
Data Summary
Table 1: Frequency of Mutations in this compound-Resistant M. tuberculosis Isolates
This table summarizes data from a study of 46 this compound-resistant clinical isolates in Southern China.[5][8]
| Gene Target | Overall Frequency in Resistant Isolates | Most Prevalent Mutation Example |
| ethA | 51.4% (19/37) | Ser266Arg |
| inhA (promoter) | 43.2% (16/37) | c-15t |
| inhA (structural) | 16.2% (6/37) | - |
| ndh | 10.8% (4/37) | - |
| mshA | 5.4% (2/37) | - |
Note: Some isolates harbored mutations in more than one gene.[5]
Table 2: General Interpretation of this compound MIC Values
MIC breakpoints can vary slightly by institution and testing methodology. These values serve as a general guide based on established standards.[16][17][18]
| MIC Value (µg/mL) | Interpretation | Clinical & Experimental Notes |
| ≤ 2.5 | S (Susceptible) | The isolate is likely to be inhibited by standard therapeutic doses. |
| 5.0 | I (Intermediate) | Clinical efficacy may be achieved in body sites where the drug concentrates or with higher doses. This value is often near the epidemiological cut-off and warrants careful consideration.[11] |
| ≥ 10.0 | R (Resistant) | The isolate is unlikely to be inhibited by achievable drug concentrations. This strongly indicates a resistance mechanism is present. |
Experimental Protocols
Protocol: Determining this compound MIC by Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for quantitative susceptibility testing.[15][19][20]
1. Materials and Reagents
-
96-well sterile, clear, flat-bottom microtiter plates
-
M. tuberculosis clinical isolate
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
This compound (PTH) powder
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
Sterile saline solution with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
2. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in 100% DMSO.
-
Create a working stock solution by diluting the primary stock in 7H9 broth.
-
Sterilize the working stock by passing it through a 0.22 µm syringe filter.
-
Store stock solutions in single-use aliquots at -70°C, protected from light.
3. Preparation of Bacterial Inoculum
-
Grow the Mtb isolate in 7H9 broth until it reaches the mid-log phase.
-
Vortex the culture vigorously with glass beads to break up clumps.
-
Allow the culture to settle for 30 minutes to pellet any remaining large clumps.
-
Transfer the supernatant to a new tube and adjust its turbidity with saline/Tween 80 to match a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).
-
Prepare the final inoculum by diluting this suspension 1:100 in 7H9 broth to achieve a target concentration of approx. 1 x 10⁶ CFU/mL.
4. Assay Plate Setup
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the highest concentration of this compound (e.g., 40 µg/mL, which is 2x the final desired concentration) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well and transfer 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).
-
Add 100 µL of the final bacterial inoculum (from step 3.5) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (except column 12) is 200 µL.
5. Incubation and Reading Results
-
Seal the plate with a breathable membrane or place it in a zip-lock bag to prevent evaporation.
-
Incubate at 37°C for 7-14 days.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the Mtb isolate.[21] Growth should be clearly visible in the growth control well (column 11), and no growth should be seen in the sterility control well (column 12).
-
For a more objective measure, resazurin can be added, or the plate can be read on a spectrophotometer at 600 nm. The MIC is defined as the concentration that inhibits growth by ≥90% compared to the control.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Isolates in Southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutation EthAW21R confers co-resistance to this compound and ethionamide in both Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of novel mutations associated with independent resistance and cross-resistance to isoniazid and this compound in Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis [mdpi.com]
- 12. Contribution of the Mycobacterium tuberculosis MmpL Protein Family to Virulence and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MmpL Proteins in Physiology and Pathogenesis of M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. idexx.com [idexx.com]
- 17. droracle.ai [droracle.ai]
- 18. idexx.dk [idexx.dk]
- 19. emerypharma.com [emerypharma.com]
- 20. protocols.io [protocols.io]
- 21. m.youtube.com [m.youtube.com]
Prothionamide Dosage Optimization: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Prothionamide (PTH) dosage based on Minimum Inhibitory Concentration (MIC) values. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate accurate and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug, meaning it is inactive until metabolized within the target organism.[1][2] Inside Mycobacterium tuberculosis, the bacterial enzyme EthA, a flavin monooxygenase, activates this compound.[1][2] The activated form of the drug then targets and inhibits the enzyme InhA, which is an essential component in the synthesis of mycolic acids.[1][2] Mycolic acids are crucial for the integrity of the mycobacterial cell wall. By disrupting their synthesis, this compound weakens the cell wall, leading to either inhibition of bacterial growth (bacteriostatic) or bacterial death (bactericidal), depending on the drug concentration and the susceptibility of the bacterial strain.[1]
Q2: Why are MIC values important for this compound dosage?
A2: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. It is a critical parameter for determining the susceptibility of a particular bacterial strain to a drug. For this compound, the MIC value helps predict the likelihood of treatment success at standard dosages and can guide adjustments for less susceptible strains, thereby optimizing therapeutic efficacy while minimizing potential toxicity.
Q3: What are the standard dosages for this compound?
A3: The standard adult dosage for this compound is typically 15-20 mg/kg of body weight, with a maximum daily dose of 1 gram, administered orally once a day. To minimize gastrointestinal side effects, it is recommended to take this compound with or after meals, and the dose may be gradually increased over several days. For example, an initial adult dose might be 250mg once daily, increasing by 250mg every 3 to 5 days.
Q4: Can MIC values directly guide this compound dosage adjustments?
A4: Yes, recent pharmacokinetic/pharmacodynamic (PK/PD) studies suggest a direct correlation between MIC values and optimal this compound dosage. Research indicates that a fixed daily dose of 750 mg is effective for M. tuberculosis strains with MIC values up to 0.4 µg/mL. This fixed dose has also been shown to suppress the development of resistance in strains with MIC values below 0.2 µg/mL.
Q5: What are the clinical breakpoints for this compound?
A5: While standardized clinical breakpoints for this compound are not as firmly established as for some first-line anti-tuberculosis drugs, an MIC of 1.0 mg/L is generally considered to represent a clinical susceptibility breakpoint. Strains with MICs at or below this value are likely to be treatable with standard dosages.
Data Presentation: this compound Dosage Recommendations Based on MIC
| MIC Value (µg/mL) | Recommended Adult Dosage | Rationale |
| < 0.2 | 750 mg once daily | High probability of therapeutic success and suppression of resistance. |
| 0.2 - 0.4 | 750 mg once daily | High probability of therapeutic success. |
| > 0.4 | Alternative agents should be considered. | Treatment with this compound may not be effective. |
Experimental Protocols
Broth Microdilution MIC Testing for this compound
This protocol is adapted from the EUCAST reference method for Mycobacterium tuberculosis complex.[3][4]
Materials:
-
Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
This compound powder
-
Sterile 96-well U-shaped microtiter plates with lids
-
Mycobacterium tuberculosis H37Rv ATCC 27294 (Quality Control strain)
-
Clinical isolates of M. tuberculosis
-
Sterile water with 0.05% Tween 80
-
Glass beads (2-3 mm diameter)
-
McFarland 0.5 turbidity standard
-
Inverted mirror or automated plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Further dilute the stock solution in Middlebrook 7H9 broth to create a working solution for serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound working solution in Middlebrook 7H9 broth directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 8 µg/mL).
-
Include a drug-free growth control well and a sterility control well (broth only) for each isolate.
-
-
Inoculum Preparation:
-
From a fresh culture of M. tuberculosis on solid medium, transfer several colonies into a tube containing sterile water with 0.05% Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension and break up clumps.
-
Allow the suspension to stand for 15-20 minutes to allow larger particles to settle.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth. This will be the final inoculum.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the final inoculum.
-
Seal the plates to prevent evaporation and contamination.
-
Incubate the plates at 37°C for 10-14 days.
-
-
Reading and Interpretation:
-
Read the plates when the drug-free growth control well shows visible growth (turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Agar Dilution MIC Testing for this compound
This is a general protocol that can be adapted for this compound.
Materials:
-
Middlebrook 7H10 or 7H11 agar, supplemented with OADC
-
This compound powder
-
Sterile petri dishes
-
Mycobacterium tuberculosis H37Rv ATCC 27294 (Quality Control strain)
-
Clinical isolates of M. tuberculosis
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a stock solution of this compound as described for the broth microdilution method.
-
Prepare molten Middlebrook agar and cool to 45-50°C.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.
-
Prepare 1:10 and 1:100 dilutions of the adjusted inoculum in sterile saline.
-
-
Inoculation and Incubation:
-
Spot a small volume (e.g., 10 µL) of each inoculum dilution onto the surface of the this compound-containing and drug-free agar plates.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the growth of more than 99% of the bacterial population compared to the drug-free control plate.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in the positive control well/plate | - Inactive inoculum- Incorrect media preparation- Incubation issues (temperature, CO2) | - Use a fresh culture for inoculum preparation.- Verify the quality and preparation of the media and supplements.- Ensure the incubator is functioning correctly. |
| Contamination | - Non-sterile technique- Contaminated reagents or media | - Adhere to strict aseptic techniques.- Use sterile, high-quality reagents and media. |
| Inconsistent results between replicates | - Inaccurate pipetting- Inadequate mixing of drug dilutions- Clumping of mycobacteria in the inoculum | - Calibrate pipettes regularly.- Ensure thorough mixing of all solutions.- Vortex the inoculum with glass beads to ensure a homogenous suspension. |
| Skipped wells (growth at higher but not lower concentrations) | - Drug precipitation at higher concentrations- Cross-contamination between wells | - Check the solubility of this compound in the test medium.- Be careful during pipetting to avoid cross-contamination. |
| QC strain MIC out of range | - Incorrect testing procedure- Degradation of this compound stock solution- Genetic drift of the QC strain | - Review and adhere strictly to the protocol.- Prepare a fresh this compound stock solution.- Obtain a new, certified stock of the QC strain. Notably, some studies have reported difficulty in establishing reproducible QC ranges for this compound, labeling it a "nonperformer" in some assays.[5] If consistent out-of-range results are obtained despite troubleshooting, this may reflect the inherent variability of the assay with this particular drug. |
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for MIC-based dosage optimization.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Prothionamide-Induced Hepatotoxicity: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating prothionamide-induced hepatotoxicity and its mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of this compound-induced hepatotoxicity?
A1: this compound, a thioamide antibiotic, is a prodrug that requires metabolic activation to exert its therapeutic effect.[1][2] However, this bioactivation can also lead to hepatotoxicity. The primary mechanism involves the conversion of this compound into reactive metabolites, including a sulfoxide, by host enzymes.[3][4] These reactive intermediates can covalently bind to cellular macromolecules and induce oxidative stress through the generation of reactive oxygen species (ROS).[4] This leads to depletion of endogenous antioxidants like glutathione (GSH), mitochondrial dysfunction, and ultimately, hepatocellular injury and death.
Q2: What are the typical clinical signs and onset of this compound-induced liver injury?
A2: this compound can cause a range of hepatic adverse effects, from transient, asymptomatic elevations in liver enzymes to, rarely, acute hepatitis.[5][6] Common symptoms of hepatotoxicity are similar to those of viral hepatitis and include nausea, vomiting, abdominal pain, anorexia, and fatigue.[7] Jaundice may also occur.[8] In clinical studies, drug-induced liver injury (DILI) associated with this compound typically occurs between one week and two months after initiation of treatment.[9] However, upon rechallenge, hepatitis can develop rapidly, within a few days.[10] A significant percentage of patients with elevated liver enzymes may not show obvious clinical symptoms, highlighting the importance of regular monitoring.[9]
Q3: What are the primary mitigation strategies being investigated for this compound-induced hepatotoxicity?
A3: The main strategies focus on counteracting the oxidative stress central to this compound's hepatotoxic effects. Two promising agents are:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC helps to replenish depleted intracellular GSH stores, directly scavenge ROS, and may improve mitochondrial function.[11][12]
-
Silymarin: A flavonoid extracted from milk thistle, silymarin has antioxidant, anti-inflammatory, and antifibrotic properties. It is thought to stabilize cell membranes, scavenge free radicals, and modulate signaling pathways involved in inflammation and cell death.
Q4: Are there specific patient populations at higher risk for this compound hepatotoxicity?
A4: Yes, certain factors can increase the risk of developing this compound-induced liver injury. These include co-administration with other hepatotoxic anti-tuberculosis drugs, particularly pyrazinamide (PZA) and para-aminosalicylic acid (PAS).[9] Patients with pre-existing liver disease should also be treated with caution.[5][13] Some studies suggest that female patients may be at a higher risk for DILI from combination therapies including this compound.[9]
Troubleshooting Guides for Experimental Studies
Scenario 1: Inconsistent Hepatotoxicity in In Vitro Models
Question: I am treating primary human hepatocytes (or HepG2 cells) with this compound, but I'm seeing significant variability in cytotoxicity between experiments. What could be the cause?
Answer:
-
Metabolic Competence of Cell Models: The hepatotoxicity of this compound is dependent on its metabolic activation.
-
Primary Hepatocytes: These are considered the gold standard but can exhibit significant donor-to-donor variability in the expression of drug-metabolizing enzymes (e.g., cytochrome P450s).[14] They also tend to lose their metabolic capacity over time in culture.[14]
-
HepG2 Cells: This cell line has notoriously low expression of many key metabolic enzymes compared to primary hepatocytes, which may lead to an underestimation of the toxicity of drugs that require metabolic activation.[14]
-
-
Troubleshooting Steps:
-
Cell Model Selection: If you are not already, consider using a more metabolically competent model such as 3D spheroid cultures of primary hepatocytes or co-cultures with non-parenchymal cells, which can maintain hepatocyte function for longer periods.[15]
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number (for cell lines), and media composition.
-
Metabolic Induction: For certain cell models, pre-treatment with inducers of cytochrome P450 enzymes may enhance the metabolic activation of this compound, leading to more consistent results. However, this should be carefully validated.
-
Include Positive and Negative Controls: Always include a well-characterized hepatotoxin (e.g., acetaminophen) as a positive control and a non-hepatotoxic compound as a negative control to assess the responsiveness of your cell model in each experiment.[16]
-
Scenario 2: No Significant Increase in Reactive Oxygen Species (ROS) Detected
Question: I am treating hepatocytes with a concentration of this compound that causes cytotoxicity, but my ROS assay (e.g., with DCFH-DA) is not showing a significant increase in fluorescence. Why might this be?
Answer:
-
Timing of Measurement: ROS generation can be an early and transient event. If you are measuring ROS at the same time point as significant cell death, you may miss the peak of ROS production.
-
Assay Sensitivity and Specificity: The DCFH-DA assay, while common, can be prone to artifacts. The probe itself can be auto-oxidized or may not be sensitive enough to detect subtle changes in ROS levels.
-
Alternative Mechanisms: While oxidative stress is a key mechanism, other pathways could be contributing to cytotoxicity, such as direct mitochondrial impairment or endoplasmic reticulum stress.
-
Troubleshooting Steps:
-
Time-Course Experiment: Measure ROS at multiple, earlier time points following this compound exposure (e.g., 1, 3, 6, 12, and 24 hours) to identify the peak production period.
-
Use Multiple ROS Probes: Consider using alternative or additional probes that detect specific ROS, such as a probe for superoxide radicals, to get a more complete picture of oxidative stress.
-
Assess Mitochondrial Health: Evaluate mitochondrial membrane potential using a fluorescent dye (e.g., TMRE or JC-1). A decrease in membrane potential is an early indicator of mitochondrial dysfunction.[17]
-
Measure Glutathione Depletion: Quantify intracellular GSH levels. A significant decrease in GSH is a strong indicator of oxidative stress, even if direct ROS measurement is challenging.
-
Scenario 3: Conflicting Results Between Cell Viability and Liver Enzyme Assays
Question: My cell viability assay (e.g., MTT or ATP content) shows only a moderate decrease in viability, but when I measure AST and ALT release into the culture medium, the levels are very high. How should I interpret this?
Answer:
-
Different Endpoints of Toxicity: These assays measure different aspects of cell health and death.
-
MTT/ATP Assays: These reflect metabolic activity and are often indicative of the number of viable cells. A moderate decrease suggests that a significant portion of the cells are still metabolically active, even if they are damaged.[18]
-
AST/ALT Release: These enzymes are released from cells upon loss of membrane integrity, which is a hallmark of necrosis. High levels indicate significant plasma membrane damage, even if the cells have not yet completely lost metabolic function.
-
-
Interpretation: Your results likely indicate that this compound is causing significant hepatocellular membrane damage (necrosis or late apoptosis/secondary necrosis), but the process is not yet complete at your chosen time point. The cells are damaged and "leaky" but may not be fully dead.
-
Troubleshooting/Further Investigation:
-
Time-Course Analysis: Extend the duration of your experiment to see if the decrease in cell viability eventually matches the high enzyme release.
-
Apoptosis vs. Necrosis Assays: Use assays that can distinguish between different modes of cell death, such as annexin V/propidium iodide staining followed by flow cytometry or high-content imaging. This will provide a more detailed understanding of the mechanism of cell death.
-
Morphological Assessment: Examine the cells under a microscope for morphological signs of necrosis (e.g., cell swelling, membrane blebbing, and lysis) or apoptosis (e.g., cell shrinkage, chromatin condensation, and formation of apoptotic bodies).
-
Quantitative Data Summary
The following tables summarize clinical and preclinical data related to this compound hepatotoxicity.
Table 1: Clinical Incidence of this compound-Associated Hepatitis
| Study Population | This compound Regimen | Incidence of Hepatitis | Onset of Hepatitis | Time to Normalization of Liver Function | Reference |
| 44 MDR-TB Patients | This compound with other anti-TB agents | 15.9% (7/44) | 28, 39, or 45 days | 19, 27, or 28 days after cessation | [10] |
| 1714 TB Patients | This compound and/or PAS | 7.5% (129/1714) | 1 week to 2 months (most within 2-4 weeks) | Not specified | [9] |
| 92 TB Patients | This compound + PAS + PZA | 20.7% (19/92) | Not specified | Not specified | [9] |
| 82 TB Patients | This compound + PZA | 9.8% (8/82) | Not specified | Not specified | [9] |
Table 2: Preclinical Data on Mitigation of Thioamide-Induced Hepatotoxicity
Note: Direct preclinical data for this compound with these specific mitigating agents is limited. This table provides data from studies on thioacetamide (a structurally related hepatotoxin) and a combination of other anti-tuberculosis drugs to serve as a reference for experimental design.
| Animal Model | Hepatotoxic Agent(s) | Mitigating Agent | Key Findings | Reference |
| Rats | Isoniazid, Rifampicin, Pyrazinamide | N-acetylcysteine (NAC) | NAC group had significantly lower AST and ALT levels at 4 weeks. | [19] |
| Rats | Phenytoin | N-acetylcysteine (NAC) | Concurrent administration of NAC significantly reduced the elevation of liver enzymes (AST, ALT) and total serum bilirubin. | [20] |
| Rats | Isoniazid, Rifampicin, Pyrazinamide | N-acetylcysteine (NAC) | Hepatotoxicity occurred in 37.5% of the control group and 0% of the NAC-treated group. | [11] |
Experimental Protocols
1. Assessment of this compound-Induced Cytotoxicity in HepG2 Cells
-
Objective: To determine the dose-dependent cytotoxic effect of this compound on a human hepatoma cell line.
-
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM). The final solvent concentration should be consistent across all wells and typically ≤0.1%.
-
Incubation: Replace the old medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the generation of ROS in hepatocytes following this compound treatment.
-
Methodology:
-
Follow steps 1-3 from the cytotoxicity protocol above, using a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Incubation: Treat cells with this compound for a predetermined time (e.g., 6 hours, based on a time-course experiment). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium to each well.
-
Incubation with Probe: Incubate the plate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells once with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold-change in ROS production.
-
3. Quantification of Total Glutathione (GSH)
-
Objective: To measure the levels of total glutathione in liver tissue homogenates from an animal model.
-
Methodology:
-
Tissue Preparation: Euthanize the animal and immediately excise the liver. Wash with ice-cold PBS to remove blood. Weigh a portion of the liver tissue (~50-100 mg).
-
Homogenization: Homogenize the tissue in an appropriate deproteinizing buffer (e.g., 5% sulfosalicylic acid) on ice.
-
Centrifugation: Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C.
-
Sample Collection: Collect the supernatant for the assay.
-
Glutathione Assay (Enzymatic Recycling Method):
-
Use a commercial colorimetric glutathione assay kit that employs the enzymatic recycling method with glutathione reductase and DTNB (Ellman's reagent).
-
Prepare a standard curve using the provided GSH standard.
-
Add the sample supernatant and standards to a 96-well plate.
-
Add the reaction mixture containing DTNB and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of color change (formation of TNB) at 412 nm over several minutes using a microplate reader in kinetic mode.
-
-
Data Analysis: Calculate the GSH concentration in the samples based on the standard curve. Normalize the results to the initial tissue weight (e.g., µmol GSH per gram of tissue).
-
Visualizations
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: this compound hepatotoxicity pathway.
Experimental Workflow for Assessing Mitigation Strategies
Caption: Workflow for evaluating hepatotoxicity mitigation.
Logical Relationship for Troubleshooting ROS Assays
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 6. medindia.net [medindia.net]
- 7. Hepatotoxicity | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Clinical analysis of protionamide and para-aminosalicylic acid induced hepatotoxicity in 129 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatitis associated with this compound for treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vrc.sbmu.ac.ir [vrc.sbmu.ac.ir]
- 12. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. redalyc.org [redalyc.org]
- 15. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 17. Multiplexed high content hepatotoxicity assays using iPSC-derived hepatocytes [moleculardevices.com]
- 18. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
- 19. A study to evaluate the hepatoprotective effect of N- acetylcysteine on anti tuberculosis drug induced hepatotoxicity and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hepatoprotective potential of N-acetyl cysteine... | F1000Research [f1000research.com]
Prothionamide Adverse Effects in Long-Term Treatment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the adverse effects of prothionamide observed in long-term treatment studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in the design and execution of clinical research.
Data Presentation: Adverse Effect Frequencies
The following tables summarize the incidence of adverse effects associated with this compound in long-term treatment for multidrug-resistant tuberculosis (MDR-TB).
Table 1: Gastrointestinal and Hepatic Adverse Effects
| Adverse Effect | Study/Source | Incidence Rate | Notes |
| Gastrointestinal Disturbances | |||
| Gastric Intolerance | Systematic Review (comparing this compound and Ethionamide) | 32% (this compound) vs. 50% (Ethionamide) | Difference not statistically significant.[1] |
| Nausea, Vomiting, Diarrhea | General Information | Common | Often managed with dietary adjustments or antiemetics. |
| Hepatic Adverse Effects | |||
| Hepatitis | Retrospective Case Series | 15.9% (developed hepatitis), 6.8% (hepatitis associated with this compound) | Among 44 patients treated with this compound. |
| Transient Increases in LFTs | TB Drug Monographs | Common | [2] |
| Acute Hepatitis | TB Drug Monographs | Rare | [2] |
Table 2: Endocrine, Neurological, and Other Adverse Effects
| Adverse Effect | Study/Source | Incidence Rate | Notes |
| Endocrine | |||
| Hypothyroidism | Companion Handbook to WHO Guidelines | 3.5% to >50% | Rate may be higher in patients with advanced disease, HIV, or malnutrition.[3] |
| Neurological | |||
| Peripheral Neuropathy | General Information | Not specified | Vitamin B6 supplementation is often recommended for mitigation. |
| Dizziness, Headache | General Information | Not specified | |
| Psychiatric | |||
| Depression, Anxiety | General Information | Not specified | May require dose adjustments or psychiatric support.[4] |
| Psychotic Disturbances | TB Drug Monographs | Not specified | Considered a serious adverse effect.[2] |
Experimental Protocols
Detailed methodologies for monitoring key adverse effects during long-term this compound treatment are outlined below.
Protocol for Monitoring Hepatotoxicity
Objective: To detect and manage this compound-induced liver injury in a timely manner.
Methodology:
-
Baseline Assessment:
-
Perform a comprehensive medical history to identify risk factors such as pre-existing liver disease, chronic alcohol use, and co-administration of other hepatotoxic drugs.
-
Conduct baseline liver function tests (LFTs), including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Total bilirubin
-
-
-
Routine Monitoring:
-
Clinically monitor patients for signs and symptoms of hepatitis (e.g., nausea, vomiting, abdominal pain, jaundice, dark urine) at each study visit.
-
Repeat LFTs at regular intervals. A recommended schedule is monthly for the first six months of treatment and then every two to three months thereafter, or more frequently for high-risk patients.
-
-
Action Thresholds for Abnormal LFTs:
-
Asymptomatic Patients:
-
Symptomatic Patients (with signs of hepatitis):
-
-
Re-challenge Protocol:
-
After LFTs return to < 3 times ULN and symptoms resolve, this compound and other anti-TB drugs may be re-introduced one by one every 5 to 7 days, with continued LFT monitoring to identify the causative agent.[5]
-
Protocol for Monitoring Hypothyroidism
Objective: To detect and manage this compound-induced hypothyroidism.
Methodology:
-
Baseline Assessment:
-
Measure baseline thyroid-stimulating hormone (TSH) levels.
-
-
Routine Monitoring:
-
Monitor patients for clinical signs and symptoms of hypothyroidism (e.g., fatigue, weight gain, cold intolerance, dry skin).
-
Measure serum TSH levels every 3 months for the duration of this compound treatment.[6] If this compound is given in combination with p-aminosalicylic acid (PAS), increase monitoring to monthly.[2]
-
-
Intervention:
-
If TSH levels are elevated and/or the patient is symptomatic, confirm the diagnosis of hypothyroidism.
-
Initiate thyroid hormone replacement therapy as clinically indicated.
-
Monitor TSH levels monthly until a stable replacement dose is achieved.[3]
-
Protocol for Monitoring Neurological and Psychiatric Adverse Effects
Objective: To detect and manage neurological and psychiatric side effects of this compound.
Methodology:
-
Baseline Assessment:
-
Conduct a baseline neurological examination, including assessment of peripheral sensation, reflexes, and visual acuity.
-
Perform a baseline psychiatric assessment, including screening for depression and anxiety. Standardized tools such as the Beck Depression Inventory (BDI) or the Generalized Anxiety Disorder 7-item (GAD-7) scale can be used.[7][8]
-
-
Routine Monitoring:
-
At each study visit, inquire about and document any new or worsening neurological symptoms (e.g., numbness, tingling, dizziness, changes in vision) and psychiatric symptoms (e.g., mood changes, anxiety, hallucinations).
-
Perform a focused neurological examination if new symptoms are reported.
-
For visual acuity, standardized charts like the Early Treatment Diabetic Retinopathy Study (ETDRS) charts can be used to quantify vision.[9]
-
Administer standardized psychiatric rating scales (e.g., BDI, GAD-7) at regular intervals (e.g., every 3-6 months) to quantitatively assess changes in mood and anxiety.
-
-
Intervention:
-
For peripheral neuropathy, consider supplementation with pyridoxine (Vitamin B6).[4]
-
For significant psychiatric symptoms, consider dose adjustment of this compound or referral for psychiatric evaluation and support.[4]
-
If severe neurological or psychiatric symptoms develop, consider temporary or permanent discontinuation of this compound.
-
Mandatory Visualization
Caption: Workflow for Monitoring this compound Adverse Effects.
Troubleshooting Guides and FAQs
Troubleshooting Guide for Common Experimental Issues
Q1: A study participant's ALT levels are elevated to 4 times the upper limit of normal (ULN), but the participant is asymptomatic. What is the appropriate course of action?
A1: According to established protocols, for an asymptomatic patient with ALT levels less than 5 times the ULN, you should continue this compound treatment. However, it is crucial to increase the frequency of liver function test monitoring to weekly to closely track the trend.[5] Continue this frequent monitoring until the ALT levels stabilize or return to normal.
Q2: A participant on long-term this compound treatment complains of persistent fatigue and has gained weight. How should I investigate this?
A2: These symptoms are indicative of potential hypothyroidism, a known adverse effect of this compound.[4] You should immediately order a serum thyroid-stimulating hormone (TSH) test. If the TSH level is elevated, this confirms the diagnosis. You should then consider initiating thyroid hormone replacement therapy and monitor TSH levels monthly until they stabilize.[3]
Q3: During a routine follow-up, a participant reports experiencing a metallic taste and occasional nausea. Should the this compound dose be adjusted?
A3: A metallic taste and mild nausea are common gastrointestinal side effects of this compound.[2] Immediate dose adjustment is not typically necessary for mild symptoms. First, try managing these effects by advising the participant to take this compound with food. If the symptoms persist or worsen, you can consider symptomatic treatment with antiemetics. Dose reduction should be considered if these measures are ineffective or if the symptoms become severe.
Q4: A participant scores higher on the Beck Depression Inventory (BDI) at the 6-month follow-up compared to baseline. What are the next steps?
A4: An increase in the BDI score suggests the development or worsening of depressive symptoms, which can be a psychiatric side effect of this compound.[4] It is important to conduct a clinical interview to further assess the severity and impact of these symptoms. Based on this evaluation, you may need to consider a dose adjustment of this compound, provide or refer for psychiatric support, and continue to monitor the BDI score more frequently.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of long-term this compound treatment?
A1: The most frequently reported adverse effects are gastrointestinal disturbances, including nausea, vomiting, diarrhea, and a metallic taste.[2]
Q2: How significant is the risk of hepatotoxicity with this compound?
A2: this compound can cause liver damage, ranging from transient elevations in liver enzymes to, rarely, acute hepatitis.[2] In one study, 15.9% of patients on a this compound-containing regimen developed hepatitis. Therefore, regular monitoring of liver function is essential throughout treatment.
Q3: Is hypothyroidism a common concern with this compound?
A3: Yes, hypothyroidism is a recognized adverse effect of long-term this compound therapy. The incidence can vary widely, and it is more common when this compound is used in combination with p-aminosalicylic acid (PAS).[3] Regular monitoring of thyroid function is recommended.
Q4: What neurological side effects can be expected with this compound?
A4: Neurological side effects can include peripheral neuropathy (numbness, tingling in hands and feet), dizziness, and headaches.[4] Co-administration of pyridoxine (vitamin B6) is often recommended to help prevent peripheral neuropathy.
Q5: Are there any significant drug interactions with this compound that can increase the risk of adverse effects?
A5: Yes, co-administration with cycloserine may increase the risk of neurotoxicity. Concurrent use with rifampicin and p-aminosalicylic acid can heighten the risk of hepatotoxicity and hypothyroidism, respectively.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 3. Management of adverse effects and pharmacovigilance - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 16.8 Patient monitoring | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Hepatotoxicity | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. Annex 2. Monitoring and management of adverse events in treatment of drug-resistant tuberculosis | TB Knowledge Sharing [tbksp.who.int]
- 7. Validation of Brief Screening Measures for Depression and Anxiety in Young People with Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Validation of Beck’s Depression Inventory in Patients With Systemic Diseases: A Psychometric Study at a Dental Institute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.c-path.org [media.c-path.org]
Prothionamide Technical Support Center: Strategies for Mitigating Gastrointestinal Intolerance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the gastrointestinal (GI) intolerance associated with Prothionamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design and execution of experiments aimed at improving the tolerability of this important second-line antitubercular drug.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal side effects associated with this compound?
A1: this compound, a thioamide antibiotic, is frequently associated with a range of gastrointestinal adverse effects. The most commonly reported symptoms include nausea, vomiting, diarrhea, anorexia (loss of appetite), excessive salivation, a metallic taste in the mouth, stomatitis (inflammation of the mouth), and abdominal pain.[1] While generally not life-threatening, these side effects can be distressing for patients and may lead to non-adherence to treatment regimens.[2]
Q2: What are the established clinical strategies to reduce this compound-induced gastrointestinal intolerance?
A2: Several clinical approaches are recommended to manage and mitigate the GI side effects of this compound. These include:
-
Administration with food: Taking this compound with or after meals can help reduce stomach upset.[1][3]
-
Dose escalation: A gradual increase in the dose allows the body to adapt to the medication. A common approach for adults is to start with 250mg once daily and increase by 250mg every 3 to 5 days until the target dose is reached.[1]
-
Divided dosing: If a once-daily regimen is not well-tolerated, splitting the total daily dose into two administrations can improve tolerability.[1]
Q3: How does the gastrointestinal tolerability of this compound compare to Ethionamide?
A3: this compound is generally considered to have a slightly better gastrointestinal tolerability profile compared to its counterpart, Ethionamide. A systematic review of studies comparing the two drugs found that gastric intolerance was more frequent with Ethionamide. However, the difference was not always statistically significant across all studies and populations.[4]
Troubleshooting Guide for Experimental Studies
Problem: High incidence of gastrointestinal side effects observed in preclinical animal models treated with this compound.
Solution 1: Formulation Development - Enteric Coating
-
Hypothesis: An enteric coating can protect the upper gastrointestinal tract from direct exposure to this compound, delaying drug release until it reaches the more neutral pH of the small intestine, thereby reducing local irritation and side effects like nausea and vomiting.
-
Experimental Protocol: See "Experimental Protocol 1: Formulation and In Vitro Dissolution Testing of Enteric-Coated this compound Tablets" below.
Solution 2: Co-administration with Antiemetics
-
Hypothesis: Co-administration of a 5-HT3 receptor antagonist, such as ondansetron, can block serotonin-mediated signaling from the gut to the brain's vomiting center, thus reducing nausea and vomiting.
-
Experimental Protocol: See "Experimental Protocol 2: In Vivo Evaluation of a 5-HT3 Receptor Antagonist on this compound-Induced Emesis in a Ferret Model" below.
Solution 3: Dose-Response and Escalation Studies
-
Hypothesis: A gradual dose escalation schedule will allow for physiological adaptation and reduce the severity of GI side effects.
-
Experimental Protocol: Design a dose-ranging study in a relevant animal model (e.g., rat or dog) with multiple arms, including a rapid and a gradual dose-escalation schedule, to compare the incidence and severity of GI symptoms.
Quantitative Data
Table 1: Comparison of Gastrointestinal Intolerance between this compound and Ethionamide
| Study/Analysis | This compound (Pth) - Incidence of Gastric Intolerance | Ethionamide (Eth) - Incidence of Gastric Intolerance | Key Findings |
| Systematic Review[4] | 32% | 50% | Gastric intolerance was more frequent in the Ethionamide group, though not always statistically significant. |
| ANASTASATU et al. (1969)[4] | 23% | 46% | This compound was associated with a lower incidence of gastric intolerance. |
| FOX et al.[4] | 17% (in males) | 36% (in males) | Males showed significantly more adverse events with Ethionamide than this compound. |
| VERBIST et al. (1970)[4] | Better tolerated | Less tolerated | This compound was better tolerated than Ethionamide, though associated with more frequent liver toxicity. |
Detailed Experimental Protocols
Experimental Protocol 1: Formulation and In Vitro Dissolution Testing of Enteric-Coated this compound Tablets
Objective: To formulate an enteric-coated this compound tablet and evaluate its dissolution profile to ensure delayed release in acidic conditions.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Microcrystalline cellulose (filler)
-
Croscarmellose sodium (disintegrant)
-
Magnesium stearate (lubricant)
-
Eudragit® L 100-55 (enteric polymer)
-
Triethyl citrate (plasticizer)
-
Talc (anti-tacking agent)
-
Isopropyl alcohol and purified water (solvents)
Methods:
-
Core Tablet Formulation:
-
Blend this compound API with microcrystalline cellulose and croscarmellose sodium.
-
Add magnesium stearate and blend for a short duration.
-
Compress the blend into core tablets of the desired weight and hardness.
-
-
Enteric Coating Suspension Preparation:
-
Dissolve Eudragit® L 100-55 and triethyl citrate in isopropyl alcohol.
-
Disperse talc in purified water and add it to the polymer solution while stirring.
-
-
Coating Process:
-
Place the core tablets in a perforated coating pan.
-
Pre-heat the tablets to the desired temperature.
-
Spray the enteric coating suspension onto the rotating tablet bed at a controlled rate.
-
Dry the coated tablets to remove the solvents.
-
-
In Vitro Dissolution Testing:
-
Use a USP dissolution apparatus II (paddle method).
-
Acid Stage: Place the tablets in 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric fluid.
-
Buffer Stage: Transfer the tablets to a phosphate buffer (pH 6.8) to simulate intestinal fluid and continue dissolution for a specified period.
-
Collect samples at regular intervals and analyze the concentration of this compound using a validated HPLC method.
-
Experimental Protocol 2: In Vivo Evaluation of a 5-HT3 Receptor Antagonist on this compound-Induced Emesis in a Ferret Model
Objective: To assess the efficacy of ondansetron in reducing the frequency of vomiting induced by this compound in ferrets.
Animals: Male ferrets, acclimated to the laboratory conditions.
Methods:
-
Acclimatization and Baseline Observation:
-
House ferrets individually and monitor for baseline emetic episodes for a defined period.
-
-
Treatment Groups:
-
Group 1: Vehicle control (for both this compound and ondansetron).
-
Group 2: this compound (at a dose known to induce emesis).
-
Group 3: Ondansetron (at an effective antiemetic dose) followed by this compound.
-
-
Drug Administration:
-
Administer ondansetron or its vehicle intraperitoneally 30 minutes before the oral administration of this compound or its vehicle.
-
-
Observation:
-
Observe the animals continuously for a period of 4-6 hours post-Prothionamide administration.
-
Record the number of retches and vomits for each animal.
-
-
Data Analysis:
-
Compare the mean number of emetic episodes between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Potential Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways involved in this compound-induced gastrointestinal intolerance and suggested experimental workflows to investigate them. These pathways are based on general mechanisms of drug-induced GI toxicity and require specific experimental validation for this compound.
Caption: Potential mechanisms of this compound-induced GI intolerance.
References
Technical Support Center: Overcoming Prothionamide Efflux Pump-Mediated Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prothionamide. Our goal is to help you navigate challenges related to drug efflux pump-mediated resistance in your experiments.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound (PTH) is a second-line anti-tuberculosis drug that acts as a prodrug.[1][2][3] It requires activation by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][2][3][4] Once activated, this compound inhibits the InhA enzyme, which is a crucial component of the fatty acid synthase II (FAS-II) system responsible for mycolic acid biosynthesis.[1][2][3] Disruption of mycolic acid synthesis weakens the mycobacterial cell wall, leading to bacterial cell death.[4]
What are the primary mechanisms of resistance to this compound?
The most common resistance mechanisms to this compound involve mutations in two key genes:
-
ethA : This gene encodes the enzyme responsible for activating the prodrug this compound. Mutations in ethA can lead to a non-functional or less efficient enzyme, preventing the conversion of this compound to its active form.[1][2][3][5]
-
inhA : This gene encodes the target enzyme of activated this compound. Mutations in the promoter region or coding sequence of inhA can lead to overexpression of the InhA enzyme or reduced binding affinity of the activated drug, respectively, resulting in resistance.[5][6][7]
How do efflux pumps contribute to this compound resistance?
Efflux pumps are transmembrane proteins that actively transport drugs and other toxic substances out of the bacterial cell. Overexpression or mutations in specific efflux pumps can reduce the intracellular concentration of this compound, preventing it from reaching its target, InhA.[8][9] Key efflux pumps implicated in drug resistance in Mycobacterium tuberculosis include MmpL5 and Rv1258c (Tap).[8][9][10][11][12][13][14]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
Question: I am observing variability in my this compound MIC results across replicates. What could be the cause, and how can I troubleshoot this?
Answer: Inconsistent MIC results for this compound can arise from several factors. Here's a systematic approach to troubleshooting:
-
Inoculum Preparation:
-
Clumping: Mycobacterium tuberculosis has a tendency to clump, leading to an uneven distribution of bacteria in the wells. Ensure thorough vortexing with glass beads to obtain a homogenous suspension.
-
Inoculum Density: An inaccurate inoculum size can significantly impact MIC results. Standardize your inoculum using a McFarland standard or by measuring the optical density (OD).[15] For microplate-based assays, a common starting point is a 1:20 dilution of a McFarland 1.0 standard.[1]
-
-
Assay Conditions:
-
Drug Stability: this compound, like other thioamides, can be unstable. Prepare fresh drug solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Media pH: The activity of some antitubercular drugs can be pH-dependent. Ensure the pH of your culture medium is consistent across experiments.
-
-
Contamination: Contamination with other microorganisms can lead to rapid growth and false resistance. Always include a sterility control (media only) and a growth control (media with inoculum, no drug) to monitor for contamination.
Issue 2: My M. tuberculosis Isolate Shows this compound Resistance, but No Mutations in ethA or inhA are Detected.
Question: I have a this compound-resistant clinical isolate, but sequencing of the ethA and inhA genes did not reveal any mutations. What other resistance mechanisms could be at play?
Answer: While mutations in ethA and inhA are the most common causes of this compound resistance, the absence of these mutations in a resistant isolate points towards other mechanisms, primarily the overexpression of efflux pumps.
-
Efflux Pump Overexpression: Increased expression of efflux pumps like MmpS5/MmpL5 can reduce the intracellular concentration of this compound.[8][9][16] This overexpression is often caused by mutations in the transcriptional regulator of the efflux pump operon, such as Rv0678 for the mmpS5-mmpL5 system.[16][17] Consider sequencing the regulatory genes of known drug efflux pumps.
-
Alternative Activating Enzymes: While EthA is the primary activator of this compound, there might be other, less efficient enzymes that can activate the drug.[6] Mutations in these alternative pathways could also contribute to resistance.
-
Efflux Pump Activity Assay: To experimentally confirm the involvement of efflux pumps, you can perform an efflux pump inhibitor assay. A significant decrease in the MIC of this compound in the presence of an efflux pump inhibitor (like verapamil or piperine) would strongly suggest the involvement of efflux-mediated resistance.
Quantitative Data Summary
| Parameter | This compound-Susceptible M. tuberculosis | This compound-Resistant M. tuberculosis (ethA/inhA mutations) | This compound-Resistant M. tuberculosis (Efflux Pump Overexpression) | Effect of Efflux Pump Inhibitor (e.g., Verapamil) |
| Typical MIC Range (µg/mL) | 0.4 - 1.0[18][19][20] | > 5.0[6] | 2.0 - 8.0 | 2 to 32-fold reduction in MIC[21] |
| Fold-Increase in MIC (vs. Susceptible) | N/A | > 5-fold | 2 to 8-fold | N/A |
Experimental Protocols
Resazurin Microtiter Assay (REMA) for this compound Susceptibility Testing
This protocol is adapted from standard REMA procedures for M. tuberculosis.[1][4][22][23][24]
Materials:
-
Sterile 96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution
-
Resazurin solution (0.01% w/v in sterile water)
-
M. tuberculosis culture
Procedure:
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity to a McFarland 1.0 standard. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Seal the plates in a plastic bag and incubate at 37°C for 7 days.
-
Addition of Resazurin: After 7 days, add 30 µL of resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).
Ethidium Bromide (EtBr) Efflux Assay
This is a real-time assay to measure the activity of efflux pumps.[25][26][27]
Materials:
-
Fluorometer with bottom-reading capabilities for 96-well plates
-
Black, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Ethidium bromide (EtBr) solution
-
Glucose solution (as an energy source)
-
Efflux pump inhibitor (e.g., verapamil)
-
M. tuberculosis culture
Procedure:
-
Cell Preparation: Grow M. tuberculosis to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS-Tween, and resuspend in PBS-Tween to a final OD₆₀₀ of 0.4.
-
Loading with EtBr: Add EtBr to the cell suspension at a sub-inhibitory concentration (e.g., 2 µg/mL). To maximize loading, you can pre-incubate the cells with an efflux pump inhibitor like verapamil.
-
Washing: Centrifuge the loaded cells to remove extracellular EtBr and the inhibitor. Resuspend the cell pellet in PBS-Tween.
-
Assay Setup: Aliquot the washed, EtBr-loaded cells into the wells of a black, clear-bottom 96-well plate.
-
Initiating Efflux: Add glucose to the wells to energize the cells and initiate efflux. For the inhibitor control wells, add the efflux pump inhibitor along with the glucose.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis: A decrease in fluorescence over time indicates the efflux of EtBr. A slower rate of fluorescence decay in the presence of an efflux pump inhibitor confirms that the efflux is pump-mediated.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation EthAW21R confers co-resistance to this compound and ethionamide in both Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 5. Frontiers | Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Isolates in Southern China [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. MmpS5/MmpL5 as an efflux pump in Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Efflux Pumps transporter in Multi-drug Resistant Tuberculosis: Mycobacterial memberane protein(MmpL5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rv1258c acts as a drug efflux pump and growth controlling factor in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis [frontiersin.org]
- 13. Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Consistency of standard laboratory strain Mycobacterium tuberculosis H37Rv with ethionamide susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Coexpression of MmpS5 and MmpL5 Contributes to Both Efflux Transporter MmpL5 Trimerization and Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. e-century.us [e-century.us]
- 25. zaguan.unizar.es [zaguan.unizar.es]
- 26. researchgate.net [researchgate.net]
- 27. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
Technical Support Center: Prothionamide Solubility for In Vitro Assays
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Researchers may encounter challenges with Prothionamide solubility due to its hydrophobic nature. Below are answers to common questions and a troubleshooting guide to address potential precipitation issues.
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It offers high solubility, allowing for the preparation of concentrated stocks that can be diluted to working concentrations in aqueous cell culture media. Ethanol is also a suitable solvent, though with a lower solubility limit compared to DMSO.[1][2]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot and prevent precipitation:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your cell culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation upon dilution.
-
Use a High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO. This allows for the addition of a very small volume of the stock solution to your aqueous medium to reach the desired final concentration, minimizing the solvent shock that can cause precipitation.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to the final volume of your complete medium.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility and prevent precipitation.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your cell culture medium can help to solubilize hydrophobic compounds.
-
Sonication: Gentle sonication of the final solution can help to redissolve small precipitates.
Q3: What is the maximum aqueous solubility of this compound?
A3: this compound is sparingly soluble in aqueous buffers.[1] Its aqueous solubility is reported to be approximately 0.098 mg/mL.[3][4] By first dissolving this compound in DMSO and then diluting it in a 1:1 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved.[1]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q5: Are there any alternative formulation strategies to improve this compound's aqueous solubility?
A5: Yes, research has shown that creating solid dispersions of this compound with polymers such as polyvinylpyrrolidone (PVP) can significantly increase its aqueous solubility. One study reported a 2.6-fold increase in solubility with a PVP solid dispersion.[6] Another approach is the formation of salts, which has also been shown to enhance water solubility and dissolution behavior.[3][4]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing stock solutions and designing experiments.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥5.95 mg/mL[2], ~30 mg/mL[1] | [1][2] |
| Ethanol (EtOH) | ≥54.5 mg/mL[2], ~10 mg/mL[1] | [1][2] |
| Methanol | Soluble[7][8] | [7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | [1] |
| Water | Insoluble[2][7][8], ~0.098 mg/mL[3][4] | [2][3][4][7][8] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 180.27 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or culture plates
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution gently by pipetting or swirling. For larger volumes, gentle vortexing can be used.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
The working solution is now ready for use in your in vitro assay.
-
Mandatory Visualizations
This compound Mechanism of Action Signaling Pathway
This compound is a prodrug that requires activation to exert its anti-mycobacterial effect.[9][10][11] The following diagram illustrates its mechanism of action.
Caption: this compound activation and inhibition of mycolic acid synthesis.
Experimental Workflow for Preparing this compound Working Solutions
This diagram outlines the key steps for successfully preparing this compound working solutions for in vitro assays.
Caption: A logical workflow for the preparation of this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is this compound used for? [synapse.patsnap.com]
Prothionamide Stability Testing: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on prothionamide stability testing in various solvents. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to be unstable?
A1: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][2][3] Forced degradation studies have shown that significant decomposition occurs when this compound is exposed to acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂).[1] It shows greater stability under thermal and photolytic stress.
Q2: What are the common degradation products of this compound?
A2: The primary degradation pathway for this compound, a thioamide, involves the hydrolysis of the thioamide group to the corresponding carboxylic acid or nitrile. Under oxidative stress, the sulfur atom can be oxidized. While specific degradation products for this compound are not extensively detailed in all literature, the mechanism is expected to be similar to the related drug, ethionamide, which can be metabolized to an S-oxide derivative.[4]
Q3: What analytical technique is most suitable for this compound stability testing?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for stability-indicating assays of this compound.[1][2][3] These techniques can effectively separate this compound from its degradation products, allowing for accurate quantification of the parent drug and the extent of degradation.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities. Key steps include selecting an appropriate column (a C18 column is common), optimizing the mobile phase composition (often a mixture of a buffer like ammonium acetate or potassium phosphate and an organic solvent like acetonitrile or methanol), setting a suitable detection wavelength (around 290 nm for this compound), and validating the method according to ICH guidelines.[1][2]
Q5: Where can I find information on the forced degradation of this compound?
A5: Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[3] Guidelines for conducting these studies are provided by the International Council for Harmonisation (ICH), specifically in guidelines Q1A(R2). These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC/UPLC analysis. | Inappropriate mobile phase pH or composition. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent-to-buffer ratio to improve separation. |
| Column degradation. | Use a guard column to protect the analytical column. Ensure the mobile phase is filtered and degassed. | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. Note that over-stressing can lead to secondary degradation products not relevant to shelf-life stability. |
| Complete degradation of the drug. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%. |
| Interference from excipients in formulated product analysis. | Excipients co-elute with the drug or its degradants. | Modify the mobile phase composition or gradient to improve the separation of the drug and its degradants from excipients. |
Quantitative Data on this compound Stability
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature. It is important to note that direct comparison between studies may be challenging due to variations in experimental conditions.
| Stress Condition | Solvent/Reagent | Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | - | Significant | [1] |
| Base Hydrolysis | 0.1 M NaOH | - | Significant | [1] |
| Oxidative | 3.0% H₂O₂ | Heated on boiling water bath for 30 min | Significant | [1] |
| Photochemical | UV light | 24 hours | Significant | [1] |
| Thermal | - | - | Stable | [1][2] |
Note: The term "Significant" is used where the source indicates degradation occurred but does not provide a specific percentage.
Experimental Protocols
Forced Degradation Study
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
a. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or the mobile phase for analysis) to obtain a known concentration (e.g., 1 mg/mL).
b. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Keep the solid drug substance or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) or sunlight for a defined period.
c. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
Stability-Indicating HPLC Method
The following is an example of an HPLC method suitable for the analysis of this compound and its degradation products.[1]
-
Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.02M KH₂PO₄ buffer (85:15 v/v), pH adjusted to 4.5
-
Flow Rate: 1 mL/min
-
Detection: UV at 290 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Plausible Degradation Pathways of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Identification and characterization of this compound degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Managing Prothionamide-Induced Hypothyroidism in Animal Models
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for managing prothionamide-induced hypothyroidism in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced hypothyroidism?
A1: this compound, a thioamide drug, primarily induces hypothyroidism by inhibiting the enzyme thyroid peroxidase (TPO).[1][2] TPO is essential for two critical steps in thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[1][2] By blocking TPO, this compound effectively reduces the synthesis of new thyroid hormones, leading to a hypothyroid state. Some studies also suggest that related thioamides might alter thyroid hormone signaling through interactions with thyroid hormone receptors.[1][3]
Q2: How long does it typically take to induce hypothyroidism with this compound in animal models?
A2: The timeframe for inducing hypothyroidism can vary based on the animal model, dose, and route of administration. In a study using ethionamide, a closely related thioamide, at a dose of 15 mg/kg/day in rats, significant changes in thyroid stimulating hormone (TSH) were observed after 12 weeks of treatment.[4] Generally, it is advisable to plan for a treatment period of several weeks to months to establish a stable hypothyroid state.[4]
Q3: Is this compound-induced hypothyroidism reversible?
A3: Yes, studies on thioamide-induced hypothyroidism, including that caused by ethionamide and this compound, indicate that the condition is typically reversible upon discontinuation of the drug.[2][5][[“]] Thyroid function has been observed to return to normal within weeks to a couple of months after cessation of treatment.[2][[“]]
Q4: What are the expected changes in thyroid hormone levels after this compound administration?
A4: In a state of induced hypothyroidism, you should expect to see a significant increase in serum Thyroid Stimulating Hormone (TSH) levels and a decrease in serum thyroxine (T4) and potentially triiodothyronine (T3) levels.[4] The elevated TSH is a compensatory response from the pituitary gland to the low circulating levels of thyroid hormones.
Q5: What is the recommended treatment for managing this compound-induced hypothyroidism in animal models?
A5: The standard treatment for hypothyroidism in animals is the oral administration of synthetic levothyroxine (L-T4), which is a replacement for the T4 hormone.[7][8] This therapy helps to restore normal circulating thyroid hormone levels and reverse the clinical signs of hypothyroidism. Treatment is typically lifelong for naturally occurring hypothyroidism, but in an experimental context, it would be administered for the duration that the animal is receiving this compound.[7]
Troubleshooting Guide
Issue 1: Hypothyroidism is not being induced or the results are inconsistent.
-
Question: I have been administering this compound for several weeks, but the TSH and T4 levels are not changing as expected. What should I do?
-
Answer:
-
Verify Dosage and Administration: Double-check your calculations for the this compound dosage. Ensure that the administration method (e.g., oral gavage, in drinking water) is consistent and that the animals are receiving the full intended dose. For oral gavage, ensure proper technique to avoid incomplete dosing. If administered in drinking water, monitor the water intake of the animals to ensure they are consuming enough of the medicated water.
-
Assess Drug Stability: Confirm the stability of your this compound solution. Prepare fresh solutions regularly as recommended for the specific formulation.
-
Consider Animal Variability: Biological responses can vary between individual animals. If only a subset of animals is not responding, it may be due to individual differences in metabolism.
-
Increase Duration or Dose: It may be necessary to extend the duration of this compound administration.[4] If after an extended period, hypothyroidism is still not induced, a cautious, incremental increase in the dose could be considered, with careful monitoring for any adverse effects.
-
Issue 2: Animals are exhibiting significant weight loss.
-
Question: My animals on this compound are losing a significant amount of weight. Is this expected, and how should I manage it?
-
Answer:
-
Distinguish Cause: Weight loss can be a symptom of severe hypothyroidism, but it can also be due to the known gastrointestinal side effects of this compound, such as nausea and anorexia, which lead to reduced food intake.[9][10][11][12][13]
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced caloric intake.
-
Supportive Care: If food intake is low, provide a highly palatable and energy-dense diet to encourage eating. Ensure easy access to food and water.
-
Dose Adjustment: If weight loss is severe and persistent, consider reducing the dose of this compound. A lower dose may still be sufficient to induce hypothyroidism while being better tolerated.
-
Administer with Food: If not already doing so, administering this compound with or after a meal can help to mitigate gastrointestinal upset.
-
Issue 3: How to adjust levothyroxine dosage in animals concurrently receiving this compound.
-
Question: I have started levothyroxine treatment for my hypothyroid animals, but their T4 and TSH levels are still not stabilizing. How do I adjust the dose while they are still on this compound?
-
Answer:
-
Initial Dosing: Start with a standard recommended dose of levothyroxine for the species you are working with (e.g., for dogs, an initial dose is often around 10-20 µg/kg, administered orally once or twice daily).[7][8]
-
Allow for Stabilization: After initiating or adjusting a levothyroxine dose, wait for a period of time (e.g., 4-6 weeks in dogs) for the hormone levels to reach a steady state before re-evaluating.[7][14]
-
Therapeutic Monitoring: The goal is to bring the TSH level down into the normal reference range and the T4 level to the mid-to-high end of the normal range (when measured 4-6 hours post-pill).[7]
-
Incremental Adjustments: If the TSH remains high and T4 is low, increase the levothyroxine dose by approximately 25%.[15] If the TSH is suppressed and the T4 is very high, decrease the dose. Make these adjustments incrementally and allow for another stabilization period before re-testing.
-
Consistency is Key: Administer the levothyroxine at the same time each day and in the same manner relative to feeding to ensure consistent absorption.
-
Data Presentation
Table 1: Expected Changes in Thyroid Hormone Levels in Wistar Rats Treated with Ethionamide (15 mg/kg/day)
Note: Ethionamide is a thioamide with a very similar structure and mechanism of action to this compound. This data is provided as a reference for the expected hormonal changes.
| Time Point | Treatment Group | TSH (mU/L) (Mean ± SEM) | T4 (ng/mL) (Mean ± SEM) | T3 (ng/mL) (Mean ± SEM) |
| 8 Weeks | Control | 2.5 ± 0.3 | 45.2 ± 5.1 | 0.8 ± 0.1 |
| Ethionamide | 3.0 ± 0.4 | 40.1 ± 4.8 | 0.7 ± 0.1 | |
| 12 Weeks | Control | 2.6 ± 0.2 | 46.5 ± 4.9 | 0.8 ± 0.1 |
| Ethionamide | 4.5 ± 0.5* | 38.7 ± 4.2 | 0.7 ± 0.1 |
Data extrapolated from a study by Lesmana et al.[4] A significant increase in TSH was noted at 12 weeks in the ethionamide group.
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Rats using this compound
-
Animal Model: Male Wistar rats (10-12 weeks old, 200-250g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into a control group and a this compound-treated group.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing and Administration:
-
Dose: 15-20 mg/kg body weight.
-
Administration: Administer orally once daily via gavage.
-
Control Group: Administer the vehicle only.
-
-
Duration: Treat the animals for up to 12 weeks.
-
Monitoring:
-
Body Weight: Record body weight twice weekly.
-
Clinical Signs: Observe the animals daily for clinical signs of hypothyroidism (e.g., lethargy, poor coat quality) and any adverse effects (e.g., reduced food intake).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and at regular intervals (e.g., 4, 8, and 12 weeks).
-
-
Hormone Analysis:
-
Centrifuge blood samples to separate serum and store at -80°C until analysis.
-
Measure serum levels of TSH, T4, and free T4 (fT4) using commercially available ELISA kits validated for rats.
-
-
Confirmation of Hypothyroidism: Hypothyroidism is confirmed by a statistically significant increase in TSH and a decrease in T4/fT4 levels compared to the control group.
Protocol 2: Monitoring Thyroid Function
-
Blood Collection: Collect 0.5-1.0 mL of whole blood into a serum separator tube.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes.
-
Storage: Transfer the serum to a clean microcentrifuge tube and store at -80°C if not analyzed immediately.
-
Assay: Use species-specific and validated enzyme-linked immunosorbent assays (ELISAs) for the quantitative determination of TSH, T4, and fT4 concentrations in the serum. Follow the manufacturer's instructions for the assay procedure.
-
Data Analysis: Compare the hormone concentrations of the this compound-treated group to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
References
- 1. phcogj.com [phcogj.com]
- 2. Ethionamide-induced goitrous hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Hypothyroidism associated with therapy for multi-drug-resistant tuberculosis in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. How I Treat: Canine Hypothyroidism - WSAVA2013 - VIN [vin.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologically induced weight loss is associated with distinct gut microbiome changes in obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Body weight reduction in rats by oral treatment with zinc plus cyclo-(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Proteomic and Structural Manifestations of Cardiomyopathy in Rat Models of Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Levothyroxine Dose Adjustment to Optimise Therapy Throughout a Patient’s Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Levothyroxine Administration and Withdrawal on the Hypothalamic‐Pituitary‐Thyroid Axis in Euthyroid Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent Prothionamide degradation in formulations
Prothionamide Formulation Stability: Technical Support Center
Welcome to the technical support center for this compound formulation development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in their formulations.
Troubleshooting Guides & FAQs
This section is designed to address specific issues you may encounter during your experimental work with this compound.
1. Identifying and Understanding this compound Degradation
Q1: My this compound formulation is showing signs of degradation. What are the common causes?
A1: this compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it can degrade when exposed to:
-
Acidic and Basic Conditions: this compound can undergo hydrolysis in the presence of strong acids and bases.[1][2]
-
Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products.[1][2]
-
Thermal Stress: Elevated temperatures can accelerate the degradation of this compound.[1][2]
-
Photolytic Stress: Exposure to light can induce degradation.[1][2]
It is crucial to identify the specific stressor in your formulation and process to implement an effective stabilization strategy.
Q2: How can I identify the degradation products of this compound in my formulation?
A2: A stability-indicating analytical method is essential for identifying and quantifying degradation products. A validated Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is a powerful tool for this purpose.[1][2] This method can separate this compound from its impurities and degradation products, which can then be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
2. Strategies for Preventing this compound Degradation
Q3: What role do excipients play in the stability of this compound formulations?
A3: Excipients are critical in maintaining the stability of solid dosage forms.[3][4] However, they can also be a source of instability if not chosen carefully. For this compound, consider the following:
-
Hygroscopicity: Excipients with high hygroscopicity can attract moisture, which may accelerate hydrolytic degradation.[4]
-
pH: The micro-pH of the formulation, influenced by acidic or basic excipients, can significantly impact this compound's stability.[3]
-
Impurities: Reactive impurities in excipients can interact with this compound and cause degradation.[3]
It is recommended to conduct drug-excipient compatibility studies to screen for potential interactions.
Q4: Are there specific types of excipients that can help stabilize this compound?
A4: While specific studies on this compound are limited, general principles of formulation science suggest the following excipients may be beneficial:
-
Antioxidants: To mitigate oxidative degradation, consider incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.
-
Buffering Agents: To control the micro-pH of the formulation and prevent acid or base-catalyzed hydrolysis, the use of buffering agents like phosphates or citrates can be explored.[5][6][7]
-
Moisture Scavengers: For moisture-sensitive formulations, including desiccants within the packaging or using excipients with low hygroscopicity can be effective.
Q5: How can manufacturing process parameters influence this compound stability?
A5: The manufacturing process can introduce stress factors that lead to degradation. Key process parameters to control during the manufacturing of this compound tablets include:
-
Dry Mixing, Granulation, and Drying: For wet granulation, control of the drying process is crucial to achieve a low loss on drying (LOD) in the granules, typically within a specified limit (e.g., 2.0 – 3.0% w/w), to minimize moisture-related degradation.
-
Compression and Coating: The compression force and coating process parameters should be optimized to ensure tablet integrity without generating excessive heat that could degrade the drug.[8]
Process validation of these critical steps is essential to ensure a robust and reproducible manufacturing process that yields a stable product.[8]
Q6: What are the best packaging strategies to protect this compound formulations?
A6: Protective packaging is vital to shield the formulation from environmental factors.[9][10][11] For this compound, which is sensitive to light and moisture, consider the following:
-
Blister Packs: Aluminum-aluminum blister packs offer an excellent barrier against moisture, light, and oxygen.[9][11]
-
Bottles: If using bottles, high-density polyethylene (HDPE) bottles with a desiccant canister can protect against moisture.[10] For light protection, amber-colored bottles are recommended.[12]
-
Seal Integrity: Regardless of the packaging type, ensuring good seal integrity is crucial to prevent exposure to the external environment.[13]
Data Presentation
Table 1: Summary of this compound Degradation Pathways and Potential Control Strategies
| Degradation Pathway | Triggering Condition | Potential Formulation & Process Control Strategies | Recommended Packaging |
| Hydrolysis | Acidic or Basic pH, Moisture | - Use of buffering agents to maintain optimal pH.- Selection of excipients with low hygroscopicity.- Control of moisture content during manufacturing (e.g., drying of granules). | - Packaging with high moisture barrier (e.g., Alu-Alu blisters, HDPE bottles with desiccant).[9][10] |
| Oxidation | Presence of Oxidizing Agents, Oxygen | - Incorporation of antioxidants (e.g., BHT, BHA).- Use of chelating agents to bind metal ions that can catalyze oxidation.- Manufacturing under an inert atmosphere (e.g., nitrogen). | - Packaging with a good oxygen barrier.- Use of oxygen scavengers within the package.[13] |
| Photolysis | Exposure to Light | - Use of light-absorbing excipients (e.g., titanium dioxide in coatings).- Film coating of tablets. | - Light-protective packaging (e.g., amber-colored bottles, opaque blisters).[11][12] |
| Thermal Degradation | High Temperature | - Avoidance of excessive heat during manufacturing processes (e.g., drying, coating).- Storage at controlled room temperature. | - Standard packaging with appropriate storage condition labeling. |
Experimental Protocols
Protocol: Forced Degradation Study of a this compound Formulation
Objective: To evaluate the stability of a this compound formulation under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound drug substance and formulation
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Mobile phase for UPLC/HPLC analysis
-
Calibrated stability chambers (photostability and temperature/humidity)
-
Calibrated pH meter
-
Validated UPLC/HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound formulation at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the final concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample, dilute to the final concentration, and analyze.
-
-
Thermal Degradation:
-
Place the solid formulation in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Withdraw samples at specified time points and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose the solid formulation to a light source in a photostability chamber, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating UPLC/HPLC method.
-
Determine the percentage of this compound remaining and the percentage of each degradation product formed.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
-
Visualizations
Caption: this compound Degradation Pathways under Various Stress Conditions.
Caption: Workflow for Developing a Stable this compound Formulation.
References
- 1. Identification and characterization of this compound degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the role of excipients on the physical stability of directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. ijcrt.org [ijcrt.org]
- 9. sedpharma.com [sedpharma.com]
- 10. curtec.com [curtec.com]
- 11. ecobliss-pharma.com [ecobliss-pharma.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. pharmtech.com [pharmtech.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Prothionamide's Battle Against Tuberculosis: A Comparative Guide to Cross-Resistance with Isoniazid and Ethionamide
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between antitubercular drugs is paramount in the fight against multidrug-resistant tuberculosis (MDR-TB). This guide provides a comprehensive comparison of prothionamide, a critical second-line thioamide, with the first-line drug isoniazid and its structural analog ethionamide, focusing on the genetic determinants of cross-resistance and their impact on drug efficacy.
This compound (PTH), like ethionamide (ETH), is a prodrug that requires activation by the monooxygenase EthA to exert its antimycobacterial effect. Both drugs, along with the cornerstone anti-TB drug isoniazid (INH), ultimately target the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis. This shared mechanism of action and activation pathway is the basis for the observed cross-resistance between these agents. However, the distinct activation pathway of isoniazid, which is primarily activated by the catalase-peroxidase KatG, introduces critical differences in their resistance profiles.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's effectiveness against a specific bacterial strain. The following tables summarize the impact of common mutations on the MICs of this compound, ethionamide, and isoniazid.
Table 1: MICs in Wild-Type and Mutant Mycobacterium tuberculosis Strains
| Gene (Mutation) | This compound (PTH) MIC (µg/mL) | Ethionamide (ETH) MIC (µg/mL) | Isoniazid (INH) MIC (µg/mL) |
| Wild-Type | 0.25 - 0.5[1] | 0.25 - 1.25[2] | 0.025 - 0.05[2] |
| katG (e.g., S315T) | Susceptible (≤2.5)[3] | Susceptible (≤5.0)[4] | High-level Resistance (≥1.0)[4] |
| ethA (various mutations) | High-level Resistance (≥30)[1] | High-level Resistance (≥50)[4] | Susceptible (≤0.1)[4] |
| inhA promoter (e.g., c-15t) | Low to High-level Resistance | Low to High-level Resistance | Low-level Resistance (0.2 - 1.0) |
| inhA coding region (e.g., S94A) | High-level Resistance | High-level Resistance (≥100)[4] | Low to High-level Resistance |
Table 2: this compound MICs in Resistant Clinical Isolates from Southern China
| Gene Mutation | Number of Isolates | MIC Range (µg/mL) |
| ethA | 19 | >2.5 |
| inhA promoter | 16 | >2.5 |
| inhA coding region | 6 | >2.5 |
| ndh | 4 | >2.5 |
| mshA | 2 | >2.5 |
| Source: Adapted from Lin et al., 2017[5] |
Mechanisms of Action and Resistance: A Visual Representation
The interplay between this compound, ethionamide, and isoniazid, and the development of resistance, can be visualized through their activation and target pathways.
Caption: Activation and resistance pathways of this compound, ethionamide, and isoniazid.
Logical Relationship of Cross-Resistance
The basis of cross-resistance lies in the shared components of the drugs' mechanisms of action. Mutations in genes that are common to the pathways of multiple drugs will confer resistance to all of them.
Caption: Logical flow of cross-resistance based on genetic mutations.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable cross-resistance analysis. Below are standardized protocols for key experiments.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Mycobacterial Inoculum:
-
Culture Mycobacterium tuberculosis on Middlebrook 7H10 or 7H11 agar.
-
Harvest colonies and suspend in sterile saline with glass beads.
-
Vortex to create a homogenous suspension.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound, ethionamide, and isoniazid in an appropriate solvent (e.g., DMSO).
-
Perform serial twofold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free growth control well and a sterile control well.
-
Incubate the plates at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.
-
-
Interpretation of Results:
-
The MIC is the lowest drug concentration that shows no visible growth.
-
Protocol 2: Genotypic Analysis by Sanger Sequencing
This protocol is used to identify mutations in the katG, ethA, and inhA genes.
-
DNA Extraction:
-
Extract genomic DNA from M. tuberculosis cultures using a commercial kit or a standard enzymatic lysis and phenol-chloroform extraction method.
-
-
PCR Amplification:
-
Amplify the entire coding sequences and promoter regions of katG, ethA, and inhA using specific primers.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Verify the amplification by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
-
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using the purified PCR products as templates and the same primers used for amplification.
-
Use a fluorescently labeled dideoxynucleotide chain termination method.
-
Analyze the sequencing products on an automated DNA sequencer.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type reference sequences of the respective genes from M. tuberculosis H37Rv.
-
Identify any nucleotide substitutions, insertions, or deletions.
-
Conclusion
The cross-resistance between this compound, ethionamide, and isoniazid is a complex issue primarily dictated by the genetic makeup of the infecting Mycobacterium tuberculosis strain. While mutations in ethA confer high-level resistance to both this compound and ethionamide without affecting isoniazid susceptibility, mutations in the inhA gene or its promoter region can lead to cross-resistance across all three drugs. Conversely, katG mutations, the most common cause of isoniazid resistance, do not confer resistance to this compound or ethionamide. This detailed understanding, supported by robust experimental data, is crucial for guiding the appropriate use of these vital antitubercular agents and for the development of novel therapeutic strategies to combat MDR-TB.
References
- 1. Mutation EthAW21R confers co-resistance to this compound and ethionamide in both Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of novel mutations associated with independent resistance and cross-resistance to isoniazid and this compound in Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
Prothionamide in Combination with New Anti-TB Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the exploration of novel treatment regimens. Prothionamide, a second-line anti-TB drug, is increasingly being considered in combination with newer agents such as bedaquiline, pretomanid, and delamanid. This guide provides a comparative analysis of these combination therapies, summarizing available experimental data and outlining key experimental protocols to inform further research and drug development.
Executive Summary
This compound, a thioamide, functions as a prodrug that, once activated by the mycobacterial enzyme EthA, inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall.[1] While effective, its use can be limited by adverse effects.[1][2][3][4] The new generation of anti-TB drugs—bedaquiline, pretomanid, and delamanid—offer novel mechanisms of action and have shown promise in treating drug-resistant TB. This guide examines the current landscape of this compound in combination with these newer agents, focusing on efficacy, safety, and underlying mechanisms.
Mechanism of Action: A Synergistic Approach
The combination of this compound with newer anti-TB drugs targets multiple pathways essential for Mycobacterium tuberculosis survival.
This compound's Signaling Pathway:
This compound is a prodrug requiring activation by the monooxygenase EthA within Mycobacterium tuberculosis. The activated form of this compound then inhibits the enoyl-ACP reductase InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.
Caption: this compound activation and mechanism of action.
Newer Anti-TB Drugs' Signaling Pathways:
-
Bedaquiline: This diarylquinoline specifically targets the ATP synthase of M. tuberculosis, disrupting the proton pump and leading to a depletion of cellular energy.[5][6]
-
Pretomanid and Delamanid: Both are nitroimidazoles that are activated by a deazaflavin-dependent nitroreductase (Ddn).[7] Once activated, they inhibit the synthesis of mycolic acids, but through a different pathway than this compound, and also release reactive nitrogen species that have bactericidal effects.[7]
Caption: Mechanisms of action for new anti-TB drugs.
Efficacy of Combination Therapies: A Data-Driven Comparison
While direct head-to-head clinical trial data for this compound in combination with each new drug is limited, several studies on shorter MDR-TB treatment regimens provide valuable insights.
Table 1: Efficacy of this compound-Containing Regimens in MDR-TB Treatment
| Regimen Composition | Study Type | Treatment Duration | Treatment Success Rate | Culture Conversion Rate | Reference(s) |
| Kanamycin, High-dose Isoniazid, Clofazimine, Ethambutol, This compound , Pyrazinamide, Gatifloxacin (intensive phase) | Cohort Studies | 9-12 months | >80% | Not consistently reported | [8] |
| Moxifloxacin, This compound , Clofazimine, Pyrazinamide, High-dose Isoniazid, Ethambutol, Kanamycin (intensive phase) | Observational | 9-12 months | 82% | Not specified | [9] |
| Bedaquiline, Pretomanid, Linezolid (BPaL) | Clinical Trial (Nix-TB) | 6 months | 90% | 100% at 4 months | [10][11] |
| Delamanid + Optimized Background Regimen (OBR) | Clinical Trial | 6 months (Delamanid) | Favorable outcome: 74.5% (with ≥6 months delamanid) | Median time to conversion: 51 days | [12][13] |
Note: The BPaL and Delamanid + OBR regimens listed do not explicitly include this compound but are provided as a benchmark for the efficacy of new drug combinations.
Safety and Tolerability Profile
The addition of any drug to a treatment regimen raises concerns about cumulative toxicity. Monitoring for adverse events is crucial.
Table 2: Common Adverse Events Associated with this compound and New Anti-TB Drugs
| Drug | Common Adverse Events | Serious Adverse Events | Reference(s) |
| This compound | Gastrointestinal disturbances (nausea, vomiting, diarrhea), metallic taste, headache, dizziness, drowsiness.[1][4] | Hepatotoxicity, peripheral neuropathy, psychiatric disturbances, hypothyroidism.[1][2][3] | [1][2][3][4] |
| Bedaquiline | Nausea, arthralgia, headache. | QT prolongation, hepatotoxicity. | [14][15] |
| Pretomanid | Nausea, vomiting, headache, diarrhea. | Peripheral neuropathy (often with linezolid), myelosuppression (with linezolid), hepatotoxicity. | [5][10][16] |
| Delamanid | Nausea, vomiting, dizziness.[13] | QT prolongation.[13][17][18] | [13][17][18] |
Experimental Protocols
Standardized methodologies are essential for the reliable evaluation of drug combinations.
In Vitro Synergy Testing: The Checkerboard Method
This method is used to assess the interaction between two or more drugs (synergism, additivity, or antagonism).
Experimental Workflow:
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 3. mims.com [mims.com]
- 4. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. dovepress.com [dovepress.com]
- 6. Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness and Safety of Short-term Regimen for Multidrug-resistant Tuberculosis Treatment: A Systematic Review of Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theunion.org [theunion.org]
- 10. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approves New Treatment for Highly Drug-Resistant Forms of Tuberculosis [prnewswire.com]
- 12. Efficacy and safety of delamanid in combination with an optimised background regimen for treatment of multidrug-resistant tuberculosis: a multicentre, randomised, double-blind, placebo-controlled, parallel group phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Executive summary - The Use of Delamanid in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Treatment outcomes in patients with drug-resistant TB-HIV co-infection treated with bedaquiline and linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety data on pretomanid for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. [Clinical analysis of adverse reactions in patients with multidrug-resistant and rifampicin-resistant pulmonary tuberculosis treated with delamanid-containing regimen] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Prothionamide efficacy in MDR-TB clinical trials
For Researchers, Scientists, and Drug Development Professionals
Prothionamide, a second-line thioamide antituberculosis agent, has historically been a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This guide provides a comparative analysis of this compound's efficacy, drawing on available clinical trial data, and contextualizes its current standing against alternative therapies.
Executive Summary
This compound (Pth) and Ethionamide (Eth) are both pro-drugs that inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2] Historically, they have been used interchangeably in MDR-TB treatment regimens. Clinical evidence, primarily from older trials, suggests that this compound may offer a comparable efficacy to Ethionamide with a potentially better tolerability profile, particularly concerning gastrointestinal side effects.[2][3] However, with the advent of newer, more potent drugs such as Bedaquiline, Pretomanid, and Linezolid, the World Health Organization (WHO) has conditionally recommended against the inclusion of this compound in most MDR-TB treatment regimens, reserving it for specific circumstances where other recommended drugs cannot be used.
Comparative Efficacy: this compound vs. Ethionamide
Clinical trials directly comparing this compound and Ethionamide have focused on sputum culture conversion rates, treatment success, and the incidence of adverse events.
Table 1: Sputum Culture Conversion Rates
| Study (Year) | Drug Regimen | This compound Conversion Rate | Ethionamide Conversion Rate | Notes |
| Japanese Study (1968)[2][3] | Sm + Inh + Pth/Eth | 96% | 98% | No statistically significant difference. |
| Anastasatu et al. (1969)[2][3] | Cs + Viomycin + Pth/Eth | 70% | 45% | Small sample size, difference not statistically significant. |
Table 2: Treatment Success and Tolerability
| Study (Year) | Metric | This compound | Ethionamide | Key Findings |
| Chambatte et al. (1965)[3] | "Very Good" Tolerability | 62% | 24% | This compound was significantly better tolerated. |
| British Tuberculosis Association (1968)[3] | Gastric Intolerance | 32% | 50% | Difference not statistically significant. |
| Anastasatu et al. (1969)[2] | Gastric Intolerance | 23% | 46% | Fewer treatment interruptions with this compound. |
| Japanese Study (1968)[2][3] | Adverse Events Rate | 60% | 75% | Statistically higher in the Ethionamide arm. |
Mechanism of Action
This compound is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin monooxygenase. Once activated, it forms an adduct with NAD+ which then inhibits the InhA enzyme (enoyl-acyl carrier protein reductase). This inhibition blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.
Experimental Protocols
Generalized MDR-TB Clinical Trial Workflow
This compound in the Context of Modern MDR-TB Treatment
The treatment landscape for MDR-TB has significantly evolved. The WHO now recommends all-oral regimens containing newer and repurposed drugs.
Table 3: Comparison of this compound with Current Core MDR-TB Drugs
| Drug Class | Drug | Mechanism of Action | Key Efficacy Points | Common Adverse Events |
| Thioamide | This compound | Inhibits mycolic acid synthesis | Comparable to Ethionamide | Gastrointestinal intolerance, hepatotoxicity, hypothyroidism [2][3] |
| Diarylquinoline | Bedaquiline | Inhibits mycobacterial ATP synthase | High rates of culture conversion | QT prolongation, hepatotoxicity |
| Nitroimidazole | Pretomanid | Respiratory poison and nitric oxide production | High success rates in combination regimens (BPaL) | Peripheral neuropathy, myelosuppression (with Linezolid) |
| Oxazolidinone | Linezolid | Inhibits protein synthesis | Highly effective, good CNS penetration | Myelosuppression, peripheral and optic neuropathy |
The STREAM clinical trial is a more recent study that includes a regimen containing this compound. Stage 1 of the trial evaluated a 9-month regimen containing moxifloxacin, clofazimine, ethambutol, pyrazinamide, kanamycin, isoniazid, and this compound. While this regimen was found to be non-inferior to the longer 20-month regimen, the injectable agent (kanamycin) and the complexity of the regimen are notable drawbacks compared to newer all-oral regimens.
Conclusion
The available evidence indicates that this compound has comparable efficacy to Ethionamide in the treatment of MDR-TB, with a potential advantage in terms of gastrointestinal tolerability. However, its role in modern MDR-TB therapy is limited. The development of more effective and better-tolerated drugs has led to a shift in treatment guidelines, with this compound now considered a second-line option to be used only when core drugs are not viable. Future research is unlikely to focus on new clinical trials for this compound in MDR-TB, as the field has moved towards shorter, all-oral regimens with novel agents.
References
Decoding Prothionamide Resistance in M. tuberculosis: A Comparative Genomics Guide
For Researchers, Scientists, and Drug Development Professionals
Prothionamide, a critical second-line anti-tuberculosis drug, is increasingly compromised by the emergence of resistant Mycobacterium tuberculosis (M. tuberculosis) strains. Understanding the genetic underpinnings of this resistance is paramount for the development of novel diagnostics and therapeutic strategies. This guide provides a comparative analysis of the genomics of this compound-resistant M. tuberculosis, summarizing key genetic determinants, experimental data, and the methodologies used to uncover them.
The Genetic Landscape of this compound Resistance
This compound is a prodrug, requiring activation by the monooxygenase EthA to exert its therapeutic effect. The activated form of the drug then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis and, consequently, the integrity of the mycobacterial cell wall.[1] Resistance to this compound primarily arises from mutations that disrupt this pathway.
Comparative genomic studies have identified a core set of genes consistently implicated in this compound resistance. Mutations within these genes can prevent the activation of the drug or alter its target, rendering it ineffective. The table below summarizes the key genes and their roles in this compound resistance.
Table 1: Key Genes Associated with this compound Resistance in M. tuberculosis
| Gene | Function | Role in Resistance |
| ethA | Encodes the monooxygenase EthA, responsible for activating this compound.[1] | Loss-of-function mutations are the most common cause of this compound resistance, preventing drug activation.[2][3] |
| inhA | Encodes the enoyl-acyl carrier protein reductase InhA, the primary target of activated this compound.[1][4] | Mutations in the coding region or promoter can lead to overexpression of InhA or reduced binding affinity of the activated drug, conferring resistance.[2][5] |
| ethR | Encodes a transcriptional repressor of ethA. | While less common, mutations in ethR can lead to overexpression of the EthA-EthR repressor complex, reducing ethA expression and thus this compound activation. |
| mshA | Involved in the biosynthesis of mycothiol, which plays a role in protecting M. tuberculosis from oxidative stress. | Mutations in mshA have been associated with low-level resistance to this compound, though the exact mechanism is still under investigation.[2][6] |
| ndh | Encodes a type II NADH dehydrogenase. | Mutations in ndh have been identified in some this compound-resistant isolates, but their direct role in resistance is not fully elucidated.[2][6] |
| katG | Encodes a catalase-peroxidase involved in activating isoniazid, another anti-tubercular drug. | While primarily associated with isoniazid resistance, mutations in katG are often found in strains cross-resistant to this compound, particularly in isoniazid-resistant isolates.[6] |
Comparative Frequency of Resistance Mutations
Whole-genome sequencing of clinical isolates has provided valuable quantitative data on the prevalence of mutations in this compound-resistant M. tuberculosis. These studies reveal a hierarchy of genetic determinants, with ethA and inhA mutations being the most frequent.
Table 2: Frequency of Mutations in this compound-Resistant M. tuberculosis Isolates from Various Studies
| Gene | Study 1: 173 INHR PTOR Isolates[6] | Study 2: 46 PTH-Resistant Isolates[2][3] |
| ethA | 64.2% | 51.4% |
| inhA (promoter & coding) | 33.5% | 43.2% (promoter), 16.2% (coding) |
| katG | 98.3% (co-resistance with INH) | Not reported |
| ndh | 2.9% | 10.8% |
| ethR | 1.7% | Not detected |
| mshA | 1.2% | 5.4% |
It is noteworthy that a significant portion of this compound-resistant isolates in some studies do not harbor mutations in these known resistance-associated genes, suggesting the existence of undiscovered resistance mechanisms.[6]
Mechanism of Action and Resistance Pathway
The following diagram illustrates the established pathway of this compound activation and the points at which genetic mutations can confer resistance.
Caption: Mechanism of this compound action and resistance.
Experimental Protocols
The following sections detail the typical methodologies employed in the comparative genomics of this compound-resistant M. tuberculosis.
Whole-Genome Sequencing (WGS) of M. tuberculosis
A generalized workflow for WGS is presented below. Specific reagents and equipment may vary between laboratories.
a. DNA Extraction:
High-quality genomic DNA is a prerequisite for successful WGS. Several methods can be employed, including the widely used CTAB (cetyltrimethylammonium bromide) method.[7]
-
Cell Lysis: M. tuberculosis cultures are harvested and subjected to mechanical (e.g., bead beating) and/or chemical lysis to break open the tough mycobacterial cell wall.
-
Protein and RNA Removal: Proteins are typically removed by treatment with Proteinase K, and RNA is removed using RNase A.
-
DNA Precipitation: DNA is precipitated from the lysate using isopropanol or ethanol.
-
DNA Washing and Resuspension: The DNA pellet is washed with ethanol to remove residual salts and contaminants and then resuspended in a suitable buffer.
-
Quality Control: The quantity and quality of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). DNA integrity is checked by agarose gel electrophoresis.
b. Library Preparation (Illumina Platform):
-
DNA Fragmentation: The genomic DNA is fragmented into smaller, uniform pieces using enzymatic digestion or mechanical shearing.
-
End Repair and A-tailing: The fragmented DNA is repaired to create blunt ends, and a single adenine (A) nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the DNA fragments. These adapters contain sequences necessary for binding to the flow cell and for primer annealing during sequencing.
-
Size Selection: The library is size-selected to obtain fragments of a desired length range, typically using magnetic beads.
-
Library Amplification: The adapter-ligated DNA fragments are amplified by PCR to generate a sufficient quantity of library for sequencing.
-
Library Quantification and Quality Control: The final library is quantified, and its size distribution is assessed using methods like qPCR and a bioanalyzer.
c. Sequencing:
The prepared libraries are loaded onto an Illumina sequencer (e.g., MiSeq, NextSeq), where they undergo cluster generation and sequencing-by-synthesis.
This compound Drug Susceptibility Testing (DST)
Phenotypic DST is crucial for correlating genomic findings with the actual resistance profile of the isolates.
a. Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
-
Resazurin Microtiter Assay (RMA): This is a colorimetric method performed in 96-well plates.
-
A serial dilution of this compound is prepared in the wells.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated.
-
A resazurin solution is added. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.[4]
-
-
BACTEC MGIT 960 System: This is an automated system that detects mycobacterial growth by monitoring oxygen consumption.
-
Drug-containing and drug-free tubes are inoculated with the bacterial suspension.
-
The instrument continuously monitors the tubes for fluorescence, which is quenched by oxygen. Growth is detected as an increase in fluorescence.
-
The system reports the isolate as susceptible or resistant based on a comparison of growth in the drug-containing and control tubes.[4]
-
Bioinformatic Analysis
The raw sequencing data is processed through a bioinformatic pipeline to identify mutations associated with drug resistance.
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Read Mapping: The high-quality reads are aligned to a reference M. tuberculosis genome (e.g., H37Rv).
-
Variant Calling: Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the mapped reads to the reference genome.
-
Variant Annotation: The identified variants are annotated to determine their location (e.g., which gene they are in) and their predicted effect on the protein (e.g., synonymous, non-synonymous, frameshift).
-
Resistance Prediction: The annotated variants are compared against a database of known resistance-conferring mutations to predict the drug resistance profile of the isolate.
Experimental and Analytical Workflow
The diagram below outlines the comprehensive workflow for the comparative genomics of this compound-resistant M. tuberculosis.
Caption: Experimental workflow for comparative genomics.
This guide provides a foundational understanding of the genomic landscape of this compound resistance in M. tuberculosis. Continued surveillance through whole-genome sequencing and functional characterization of novel mutations will be crucial for staying ahead of this evolving public health threat.
References
- 1. Use of Whole Genome Sequencing for Mycobacterium tuberculosis Complex Antimicrobial Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound susceptibility testing of Mycobacterium tuberculosis using the resazurin microtitre assay and the BACTECMGIT 960 system | springermedizin.de [springermedizin.de]
- 5. A SIMPLE METHOD OF DNA EXTRACTION OF MYCOBACTERIUM TUBERCULOSIS FROM SPUTUM CULTURES FOR SEQUENCING ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct DNA Extraction from Mycobacterium tuberculosis Frozen Stocks as a Reculture-Independent Approach to Whole-Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
A Comparative Analysis of Prothionamide and Isoniazid Resistance Mutations
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genetic basis of resistance to Prothionamide and Isoniazid, two critical drugs in the treatment of tuberculosis. This analysis is supported by a summary of key resistance-conferring mutations and an overview of the experimental methodologies used for their detection.
This compound and Isoniazid are both cornerstone drugs in the fight against Mycobacterium tuberculosis. Both are prodrugs that ultimately disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3][4] Despite a shared downstream target, the mechanisms of their activation and the primary genetic drivers of resistance exhibit notable differences, alongside crucial areas of overlap that lead to cross-resistance.
Mechanism of Action and Resistance at a Glance
Isoniazid (INH) is a first-line anti-tuberculosis drug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the enoyl-acyl carrier protein reductase InhA.[1][5][6][7] This inhibition blocks the synthesis of mycolic acids, leading to bacterial cell death.[1][6] this compound (PTH), a second-line thioamide drug, is activated by the monooxygenase EthA.[2][3] The activated form of this compound also targets and inhibits InhA, creating a common mechanism of action with isoniazid and a basis for cross-resistance.[2][8]
Resistance to both drugs primarily arises from genetic mutations that either prevent the activation of the prodrug or alter the drug's ultimate target.
Comparative Data on Resistance Mutations
The following tables summarize the key genes and specific mutations associated with resistance to this compound and Isoniazid.
Table 1: Key Genes Associated with this compound and Isoniazid Resistance
| Gene | Function | Role in Isoniazid Resistance | Role in this compound Resistance |
| katG | Catalase-peroxidase, activates Isoniazid | Primary. Mutations prevent INH activation.[1][6][9] | Not directly involved. |
| ethA | Monooxygenase, activates this compound | Not directly involved. | Primary. Mutations prevent PTH activation.[2][10][11] |
| inhA | Enoyl-acyl carrier protein reductase (drug target) | Secondary. Promoter mutations cause InhA overexpression, leading to drug titration. Coding region mutations are rarer.[9][12] | Secondary. Promoter mutations cause InhA overexpression.[10][11] |
| ahpC | Alkyl hydroperoxide reductase | Compensatory mutations often found with katG mutations.[1][13] | Not a primary mechanism. |
| ndh | NADH dehydrogenase | Implicated in resistance, but the exact mechanism is less clear.[14] | Mutations can confer resistance.[10][11] |
| mshA | Mycothiol biosynthesis protein | Not a primary mechanism. | Mutations can confer resistance.[10][11][15] |
| kasA | β-ketoacyl-ACP synthase | Associated with resistance, but its role is debated.[1][13] | Not a primary mechanism. |
Table 2: Common Resistance-Conferring Mutations
| Drug | Gene | Common Mutations | Consequence |
| Isoniazid | katG | S315T | High-level resistance; most frequent mutation.[9][16] |
| inhA promoter | c-15t | Low-level resistance; cross-resistance to this compound.[9][16] | |
| ahpC promoter | Various | Compensates for fitness loss from katG mutations.[12] | |
| This compound | ethA | Frameshift, nonsense, and missense mutations | Loss of function, preventing drug activation.[10][11] |
| inhA promoter | c-15t | Overexpression of InhA, leading to cross-resistance with Isoniazid.[10][17] | |
| inhA coding region | S94A, I21T, I95P | Altered drug binding site; cross-resistance.[9] |
Signaling Pathways and Resistance Mechanisms
The mechanisms of action and the points at which mutations confer resistance can be visualized as follows:
Caption: Mechanisms of action for this compound and Isoniazid and key resistance points.
Experimental Protocols for Resistance Detection
The identification of resistance-conferring mutations relies on both phenotypic and genotypic methods.
1. Phenotypic Drug Susceptibility Testing (pDST)
-
Principle: This culture-based method directly measures the ability of M. tuberculosis to grow in the presence of a specific drug concentration.
-
Methodology: A common method is the BACTEC MGIT 960 system. Mycobacterial isolates are inoculated into liquid media containing a range of drug concentrations. The minimum inhibitory concentration (MIC) is determined by monitoring bacterial growth, typically through fluorescence detection.
-
Application: It is the gold standard for determining the phenotypic resistance profile of a bacterial isolate.
2. DNA Sequencing
-
Principle: This method directly identifies the nucleotide sequence of target genes to find mutations associated with resistance.
-
Methodology:
-
Sanger Sequencing: Specific genes of interest (e.g., katG, ethA, inhA promoter) are amplified using Polymerase Chain Reaction (PCR). The PCR products are then sequenced to identify mutations compared to a reference wild-type sequence.[18]
-
Whole Genome Sequencing (WGS): The entire genome of the M. tuberculosis isolate is sequenced. This provides a comprehensive view of all potential resistance mutations, including novel ones, and allows for phylogenetic analysis.[19]
-
-
Application: WGS is becoming the preferred method for a complete genotypic characterization of drug resistance.
3. PCR-Based Molecular Assays
-
Principle: These assays use PCR to amplify specific regions of the M. tuberculosis genome and then employ probes to detect the presence of the most common resistance-conferring mutations.
-
Methodology:
-
GeneXpert MTB/RIF: A real-time PCR-based automated system that can simultaneously detect M. tuberculosis and resistance to rifampicin. While not directly for isoniazid or this compound, it exemplifies the technology.[20]
-
Line Probe Assays (e.g., GenoType MTBDRplus): These assays use reverse hybridization of PCR products to probes targeting wild-type and mutant sequences of genes like katG and inhA.[20][21]
-
-
Application: These methods provide rapid detection of common resistance mutations and are suitable for clinical settings.
Caption: Experimental workflow for detecting drug resistance mutations in M. tuberculosis.
Conclusion
The landscape of resistance to this compound and Isoniazid is complex, with distinct and overlapping genetic determinants. While Isoniazid resistance is predominantly driven by mutations in its activating enzyme, katG, this compound resistance is most frequently associated with mutations in its activator, ethA. Critically for drug development and clinical practice, mutations in the promoter of their shared target, inhA, can confer cross-resistance to both agents. A comprehensive understanding of these mutations, facilitated by a combination of phenotypic and advanced genotypic methods, is essential for the development of new diagnostic tools and therapeutic strategies to combat drug-resistant tuberculosis.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Isolates in Southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Population Genetics Study of Isoniazid Resistance Mutations and Evolution of Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of novel mutations associated with independent resistance and cross-resistance to isoniazid and this compound in Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Isoniazid resistance-conferring mutations are associated with highly variable phenotypic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. dovepress.com [dovepress.com]
- 20. dovepress.com [dovepress.com]
- 21. The Detection of Mutations and Genotyping of Drug-Resistant Mycobacterium tuberculosis Strains Isolated from Patients in the Rural Eastern Cape Province - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Prothionamide-containing regimens in retreatment patients
I have gathered substantial information on the efficacy of prothionamide-containing regimens in multidrug-resistant tuberculosis (MDR-TB) patients, with a particular focus on the STREAM Stage 1 clinical trial. I have the primary results from the New England Journal of Medicine publication, which establishes the non-inferiority of the shorter, this compound-containing regimen compared to the longer standard of care. I also have details on the regimen composition and some information on adverse events.
However, a key piece of missing information is a direct comparison of the efficacy of these regimens specifically within the subgroup of retreatment patients. While the STREAM trial likely included such patients, the main publications may not have presented the data stratified in this way. To create a comprehensive comparison guide as requested, this subgroup analysis is crucial. Additionally, while I have an overview of the STREAM trial's methodology, a detailed, step-by-step experimental protocol is still needed to fulfill the core requirements.
Therefore, the next logical step is to specifically search for publications or supplementary data from the STREAM trial that provide a subgroup analysis of outcomes based on prior treatment history. I will also intensify my search for the detailed clinical trial protocol for the STREAM Stage 1 trial. This will likely involve looking for supplementary appendices of the main publications or separate protocol publications.
Efficacy of this compound-Containing Regimens in Retreatment Patients with Multidrug-Resistant Tuberculosis: A Comparative Guide
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the use of second-line drugs, which are often more toxic and less effective than first-line therapies. This compound, a thioamide, has been a component of MDR-TB treatment regimens for decades, particularly in retreatment cases where resistance to primary drugs is common. This guide provides a comparative analysis of the efficacy of this compound-containing regimens versus alternative treatments for retreatment TB patients, supported by data from clinical trials.
Mechanism of Action of this compound
This compound is a prodrug that requires activation by the mycobacterial enzyme EthA. Once activated, it inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis. Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption leads to a loss of bacterial integrity.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Comparative Efficacy from Clinical Trials
The Standard Treatment Regimen of Anti-Tuberculosis Drugs for Patients with MDR-TB (STREAM) trial is a key source of data on the efficacy of a this compound-containing shorter regimen.
The STREAM Stage 1 Trial
The STREAM Stage 1 trial was a multicenter, non-inferiority, randomized controlled trial that compared a 9-11 month this compound-containing regimen (Regimen B) with the 20-24 month World Health Organization (WHO)-recommended standard of care at the time.[1]
Table 1: Regimen Composition in the STREAM Stage 1 Trial
| Regimen | Intensive Phase (16 weeks) | Continuation Phase (24 weeks) |
| Short Regimen (Regimen B) | Kanamycin, Moxifloxacin, This compound , Clofazimine, Pyrazinamide, Isoniazid (high-dose), Ethambutol | Moxifloxacin, Clofazimine, Pyrazinamide, Ethambutol |
| Long Regimen (Control) | Amikacin/Kanamycin, Levofloxacin, Ethionamide/Prothionamide , Cycloserine, PAS | Levofloxacin, Ethionamide/Prothionamide, Cycloserine, PAS |
* Choice of ethionamide or this compound was at the discretion of the treating physician.
Table 2: Efficacy Outcomes in the STREAM Stage 1 Trial (Modified Intention-to-Treat Population)
| Outcome | Short Regimen (n=245) | Long Regimen (n=124) | Adjusted Difference (95% CI) |
| Favorable Outcome | 78.8% | 79.8% | -1.0% (-8.7 to 6.7) |
| Unfavorable Outcome | 21.2% | 20.2% | |
| Treatment Failure/Relapse | 9.8% | 8.1% | |
| Death | 8.6% | 9.7% |
Experimental Protocols
A generalized workflow for a clinical trial evaluating a new regimen for retreatment tuberculosis is outlined below.
Caption: Generalized experimental workflow for a retreatment TB clinical trial.
Key Methodological Aspects of the STREAM Stage 1 Trial:
-
Study Design: Multicenter, parallel-group, open-label, randomized, non-inferiority trial.
-
Participants: Adults with rifampicin-resistant pulmonary TB without evidence of resistance to fluoroquinolones or second-line injectable drugs.
-
Interventions: A 9-11 month oral and injectable regimen containing this compound versus a 20-24 month regimen based on WHO 2011 guidelines.
-
Primary Outcome: The primary outcome was a favorable status at 132 weeks, defined as cultures negative for Mycobacterium tuberculosis at 132 weeks and at the end of treatment, without a preceding unfavorable outcome.
-
Bacteriological Monitoring: Monthly sputum samples were collected for smear microscopy and culture.
-
Safety Monitoring: Regular clinical and laboratory monitoring for adverse events was conducted.
Adverse Events
This compound is associated with a range of adverse effects, with gastrointestinal disturbances being the most common. Other notable side effects include hepatotoxicity and hypothyroidism. In the STREAM Stage 1 trial, the incidence of grade 3 or higher adverse events was similar between the short-regimen group (48.2%) and the long-regimen group (45.4%).[1] However, prolongation of the QT interval was more common in the short-regimen group.[1]
Conclusion
This compound-containing regimens, particularly the shorter regimen tested in the STREAM Stage 1 trial, have demonstrated non-inferior efficacy to the longer, standard of care for MDR-TB, a patient population that includes a substantial number of retreatment cases. While direct comparative data in a purely retreatment cohort from a single, large-scale randomized trial is limited, the available evidence from broader MDR-TB studies supports the inclusion of this compound in treatment regimens for previously treated patients. The decision to use a this compound-containing regimen should be made based on the patient's drug susceptibility profile, previous treatment history, and potential for adverse events. Further research focusing specifically on the retreatment population would be beneficial to further refine treatment guidelines.
References
Prothionamide in the Shifting Landscape of MDR-TB Treatment: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a meta-analysis of Prothionamide's role in treating multidrug-resistant tuberculosis (MDR-TB). Through a detailed comparison with key alternatives, supported by experimental data and methodologies, this document offers a comprehensive overview of the current therapeutic landscape.
This compound, a second-line thioamide antitubercular agent, has long been a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). However, the advent of newer and repurposed drugs has significantly altered treatment strategies, leading to a re-evaluation of this compound's position. This guide synthesizes data from systematic reviews and major clinical trials to compare the efficacy, safety, and mechanisms of action of this compound against its primary alternative, ethionamide, and other critical drugs in the MDR-TB armamentarium, including bedaquiline, linezolid, clofazimine, and cycloserine.
Comparative Efficacy and Safety of this compound and Alternatives
This compound and its close analog, ethionamide, have historically been used interchangeably in MDR-TB regimens.[1][2] A systematic review of early clinical trials suggested that this compound may be slightly better tolerated than ethionamide, though the evidence is of very low certainty.[3] More recent World Health Organization (WHO) guidelines have conditionally recommended against the inclusion of ethionamide or this compound in longer MDR-TB regimens, favoring more effective and often better-tolerated drugs like bedaquiline, linezolid, and clofazimine, unless these options are unavailable.[4][5]
Recent large-scale clinical trials, such as the STREAM and endTB studies, have established the efficacy of shorter, all-oral regimens that do not typically include this compound. These trials have demonstrated high success rates with combinations of newer and repurposed drugs.
The following tables summarize the available quantitative data on treatment outcomes and adverse events for this compound and its alternatives.
Table 1: Comparison of Treatment Outcomes for this compound and Ethionamide in MDR-TB
| Outcome | This compound | Ethionamide | Study/Source |
| Culture Conversion Rate | 70% | 45% | Anastasatu et al. (1969) [as cited in 4] |
| Adverse Events Rate | 60% | 75% | Japanese study (1968) [as cited in 4] |
| Treatment Success (in combination regimens) | Adjusted Odds Ratio: 1.7 (for Ethionamide or this compound) | - | Ahuja et al. (2012)[6] |
Note: Data is from older studies and should be interpreted with caution due to methodological limitations.
Table 2: Treatment Outcomes of Modern MDR-TB Regimens (this compound generally not included)
| Regimen/Trial | Key Drugs | Treatment Duration | Favorable Outcome Rate | Source |
| endTB Regimen 1 | Bedaquiline, Linezolid, Levofloxacin/Moxifloxacin, Pyrazinamide, Clofazimine | 9 months | 89.0% | endTB trial results[7] |
| endTB Regimen 2 | Bedaquiline, Linezolid, Moxifloxacin, Pyrazinamide | 9 months | 90.4% | endTB trial results[7] |
| endTB Regimen 3 | Bedaquiline, Delamanid, Linezolid, Levofloxacin/Moxifloxacin, Pyrazinamide | 9 months | 85.2% | endTB trial results[7] |
| STREAM Stage 1 (9-11 month regimen) | Kanamycin, Moxifloxacin, Clofazimine, Ethambutol, Pyrazinamide, this compound, Isoniazid | 9-11 months | 78.8% | STREAM trial results[8][9] |
| STREAM Stage 2 (all-oral 9-month regimen) | Bedaquiline, Clofazimine, Levofloxacin, Pyrazinamide, Isoniazid, this compound, Ethambutol | 9 months | Superior to control | STREAM Stage 2 results[10][11] |
| STREAM Stage 2 (6-month regimen) | Bedaquiline, Kanamycin, Clofazimine, Levofloxacin, Pyrazinamide, Isoniazid | 6 months | 91.0% | STREAM Stage 2 results[10] |
Table 3: Common Adverse Events Associated with this compound and Alternatives
| Drug | Common Adverse Events |
| This compound/Ethionamide | Gastrointestinal disturbances (nausea, vomiting), hepatotoxicity, hypothyroidism, neurological effects.[12] |
| Bedaquiline | Nausea, arthralgia, headache, QT prolongation. |
| Linezolid | Myelosuppression (anemia, thrombocytopenia), peripheral neuropathy, optic neuritis. |
| Clofazimine | Skin discoloration, gastrointestinal issues, QT prolongation. |
| Cycloserine | Neuropsychiatric effects (anxiety, depression, psychosis), seizures.[2] |
Mechanisms of Action: Signaling Pathways
The therapeutic efficacy of these drugs stems from their distinct mechanisms of action against Mycobacterium tuberculosis.
This compound and Ethionamide Signaling Pathway
This compound and ethionamide are pro-drugs that require activation by the mycobacterial enzyme EthA. Once activated, they form an adduct with NAD+ which then inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial growth inhibition or death.
Bedaquiline Signaling Pathway
Bedaquiline represents a novel class of antitubercular drugs, the diarylquinolines. It specifically targets the F0 subunit of ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis. By inhibiting ATP synthase, bedaquiline disrupts the proton motive force and depletes the cell's energy supply, leading to bactericidal activity against both replicating and non-replicating bacilli.
Linezolid Signaling Pathway
Linezolid, an oxazolidinone antibiotic, inhibits the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a critical step in translation. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.
Clofazimine Signaling Pathway
The exact mechanism of action of clofazimine is not fully elucidated but is thought to be multifactorial. It is believed to involve the disruption of the mycobacterial cell membrane, interference with cellular respiration, and the production of reactive oxygen species (ROS), which are toxic to the bacteria.
Cycloserine Signaling Pathway
Cycloserine is a structural analog of the amino acid D-alanine. It competitively inhibits two key enzymes in the early stages of peptidoglycan synthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). Peptidoglycan is an essential component of the bacterial cell wall, and its disruption leads to cell lysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment strategies for MDR-TB and XDR-TB - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. WHO TB [tuberculosis.evidenceprime.com]
- 5. aidsdatahub.org [aidsdatahub.org]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. endtb.org [endtb.org]
- 8. vitalstrategies.org [vitalstrategies.org]
- 9. theunion.org [theunion.org]
- 10. STREAM 2 clinical trial results show two new oral, bedaquiline-containing, short regimen treatments are safe and effective in treating multi-drug resistant tuberculosis (MDR-TB) | LSTM [lstmed.ac.uk]
- 11. vitalstrategies.org [vitalstrategies.org]
- 12. A review of the use of ethionamide and this compound in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Prothionamide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Prothionamide, a thioamide antimicrobial agent, requires careful handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][3] State regulations may impose more stringent requirements than federal laws.[1]
This compound Hazard Profile
Understanding the hazard profile of this compound is the first step in ensuring its safe handling and disposal. According to safety data sheets (SDS), this compound presents the following hazards:
-
Carcinogenicity: Limited evidence of a carcinogenic effect.[4]
-
Reproductive Toxicity: Possible risk of harm to the unborn child.[4]
-
Combustibility: It is a combustible solid that can form explosive dust mixtures with air.[4]
Given these hazards, it is imperative to follow established disposal protocols to prevent accidental ingestion, environmental contamination, and other exposure risks.
Standard Operating Procedure for this compound Disposal
This section outlines the step-by-step process for the proper disposal of this compound waste generated in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In cases where dust may be generated, a dust respirator should be used.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe and compliant disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof, and sealable container specifically for this compound waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal of Unused or Expired this compound
For pure, unused, or expired this compound:
-
Original Container: If possible, keep the chemical in its original container.
-
Secure Packaging: Ensure the container is securely sealed.
-
Waste Collection: Place the sealed container in the designated hazardous waste accumulation area for pickup by a licensed hazardous waste disposal contractor.
Disposal of Contaminated Materials
Items contaminated with this compound, such as personal protective equipment (gloves, weighing paper, etc.), should be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into the designated this compound waste container.
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed. Rinse the glassware with a suitable solvent (e.g., ethanol or methanol, as this compound is soluble in these[6]) and collect the rinsate as hazardous waste.
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.
-
Incineration: The most common and recommended method for disposing of pharmaceutical waste is incineration at a permitted facility.[2]
-
Do Not:
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Oral LD50 (rat) | 1320 mg/kg | [4] |
| Oral LD50 (mouse) | 1000 mg/kg | [4] |
| Solubility | Soluble in ethanol and methanol; insoluble in water. | [6] |
This information underscores the toxicity of this compound and the importance of preventing its release into the environment, particularly aqueous systems.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for chemical waste management.
References
Personal protective equipment for handling Prothionamide
Essential Safety and Handling of Prothionamide
This compound is a thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis.[1][2][3] As a hazardous substance, it requires careful handling to minimize exposure risks to laboratory personnel.[4] This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Key Hazards
This compound is classified as a hazardous substance. It is harmful if swallowed, may cause skin and eye irritation, and presents a possible risk of harm to an unborn child, with limited evidence of a carcinogenic effect.[4][5][6] The compound is a yellow crystalline solid that can form explosive dust clouds in the air.[4][7]
Essential Safety Information
Adherence to the following safety measures is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted to determine the appropriate PPE.[8][9] The following PPE is required for handling this compound powder:
-
Respiratory Protection : A dust respirator is essential to prevent inhalation.[4][6] In settings with potential for high dust generation, enclosed local exhaust ventilation or a HEPA-filtered system should be used.[4][5] For large-scale operations, air-supplied full-body suits may be necessary.[4]
-
Eye and Face Protection : Safety glasses are required.[4][6] A face shield should be worn in situations where splashing or significant dust generation is possible.[6]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or latex, must be worn.[4][6][10] Gloves should be disposed of as contaminated waste after use.[10]
-
Body Protection : A protective lab coat or gown with long sleeves that opens in the back is required.[6][10] For emergencies or major spills, a full vinyl suit may be necessary.[4] Protective boots may also be required depending on the scale of work.[6]
Hazard and Toxicity Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₂N₂S | [6][7] |
| Molecular Weight | 180.27 g/mol | [7] |
| Appearance | Yellow crystalline powder/solid | [4][7] |
| Melting Point | 140 - 142°C | [5][7] |
| Solubility | Insoluble in water; Soluble in ethanol and methanol | [7] |
| Oral LD50 (Rat) | 1320 mg/kg | [4][6] |
| Subcutaneous LD50 (Rat) | 760 mg/kg | [4] |
| Oral LD50 (Mouse) | 1000 mg/kg | [4] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Area Designation : Designate a specific area for handling this compound, preferably within a chemical fume hood or an area with local exhaust ventilation.[4][5]
-
Emergency Equipment : Ensure an eye wash station and emergency shower are readily accessible.[4]
-
PPE Check : Before starting, inspect all PPE for integrity. Don the required PPE as listed above.
-
Documentation Review : Review the Safety Data Sheet (SDS) for this compound.[4][5]
Step-by-Step Handling Procedure
-
Weighing and Transfer : Conduct all weighing and transferring of this compound powder within a ventilated enclosure (e.g., fume hood) to minimize dust generation.
-
Avoid Contact : Avoid all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[4]
-
No Personal Items : Do not eat, drink, or smoke in the designated handling area.[5][6]
-
Spill Management : Keep a spill kit readily available. In case of a minor spill, immediately clean it up using dry procedures.[4] Dampen the material with water to prevent dusting before sweeping.[4] For major spills, evacuate the area and alert emergency responders.[4]
Post-Handling Procedures
-
Decontamination : Thoroughly wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[5][6]
-
PPE Removal : Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the designated waste stream.
-
Storage : Store this compound in a clearly labeled, tightly sealed container (glass or polyethylene) at room temperature, away from light and incompatible materials like oxidizing agents.[1][4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Contaminated Solids : All disposable PPE (gloves, masks, gowns) and materials used to clean spills (e.g., absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused this compound : Unused or expired this compound is considered chemical waste and must be disposed of through an approved waste disposal facility.[5] Do not dispose of it in the standard trash or sewer system.
-
Empty Containers : Empty containers may retain product residue.[4] They should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate should be collected as hazardous waste. Do not cut, grind, or weld empty containers as residual dust may pose an explosion hazard.[4]
Decontamination of Labware
-
Reusable Labware : All reusable glassware and equipment should be decontaminated. Soak the labware in a suitable solvent to dissolve any remaining this compound, then wash thoroughly. The solvent used for soaking must be collected and disposed of as hazardous chemical waste.
-
Wash Water : Do not allow wash water from cleaning equipment to enter drains.[4] Collect all wash water for treatment and proper disposal.[4]
Final Disposal
-
Consult Regulations : All waste must be disposed of in accordance with local, regional, and national regulations.
-
Professional Disposal Service : Contact your institution's environmental health and safety department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of this compound waste.[4]
This compound Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. medindia.net [medindia.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 9. 7. Personal protective equipment and clothing | TB Knowledge Sharing [tbksp.who.int]
- 10. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
